1-Methylpiperazine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-3-4(8)6-2-5(7)9/h2-3H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNOMCDGHQHGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293623 | |
| Record name | 1-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-52-5 | |
| Record name | 5625-52-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperazine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylpiperazine-2,5-dione: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural features of 1-Methylpiperazine-2,5-dione, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.
Chemical Identity and Properties
This compound, also known as sarcosine anhydride, is a cyclic dipeptide. Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 5625-52-5[1][2] |
| Molecular Formula | C₅H₈N₂O₂[1][2] |
| Canonical SMILES | CN1CC(=O)NCC1=O[2] |
| InChI | InChI=1S/C5H8N2O2/c1-7-3-4(8)6-2-5(7)9/h2-3H2,1H3,(H,6,8)[2] |
| InChIKey | GYNOMCDGHQHGHJ-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 128.13 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 141-143 °C | |
| Boiling Point | 427.0 ± 38.0 °C at 760 mmHg | |
| Solubility | Soluble in polar solvents such as water and alcohols[3] | |
| pKa (Predicted) | 13.04 ± 0.20 | [4][5] |
| XLogP3-AA | -1.1 | [2] |
| Topological Polar Surface Area | 49.4 Ų | [2] |
Molecular Structure
The structure of this compound consists of a six-membered piperazine ring containing two amide functionalities, forming a diketopiperazine core. A methyl group is attached to one of the nitrogen atoms.
Caption: 2D Chemical Structure of this compound.
As of the latest literature review, a definitive crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, studies on analogous piperazine-2,5-dione rings indicate that the ring typically adopts a non-planar conformation, often a twisted boat or chair-like form, to minimize steric strain. The planarity of the amide bonds influences the overall ring puckering.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public spectral databases. The following represents expected spectral characteristics based on its structure and data from related compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl protons (a singlet), and the four methylene protons on the piperazine ring. Due to the asymmetry introduced by the N-methyl group, the methylene protons are diastereotopic and may appear as complex multiplets.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbon, the two methylene carbons, and the two carbonyl carbons. The chemical shifts of the carbonyl carbons will be in the characteristic downfield region for amides.
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching of the amide groups, typically in the region of 1650-1700 cm⁻¹. An N-H stretching band would also be expected around 3200-3300 cm⁻¹ for the secondary amide.
3.3. Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (128.13). Common fragmentation patterns for diketopiperazines involve the cleavage of the amide bonds and the piperazine ring.
Experimental Protocols
4.1. General Synthesis Workflow
The synthesis of this compound can be logically approached through the cyclization of a linear dipeptide precursor. A potential workflow is outlined below.
References
An In-depth Technical Guide to the Synthesis of 1-Methylpiperazine-2,5-dione from Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 1-methylpiperazine-2,5-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the core methodologies, experimental protocols, and quantitative data derived from scientific literature, offering a practical resource for the laboratory synthesis of this target molecule.
Introduction
This compound, also known as cyclo(Sar-Gly), is a cyclic dipeptide formed from the condensation of sarcosine (N-methylglycine) and glycine. As a member of the diketopiperazine (DKP) class of compounds, it shares a privileged scaffold that is prevalent in numerous natural products and biologically active molecules. The rigidified cyclic structure of DKPs often imparts enhanced metabolic stability and conformational constraint, making them attractive templates for the design of therapeutic agents. This guide will focus on the primary methods for the synthesis of this compound, primarily through the cyclization of a linear dipeptide precursor.
Synthetic Pathways
The principal strategy for the synthesis of this compound involves the formation of a linear dipeptide, sarcosylglycine (Sar-Gly) or a derivative thereof, followed by an intramolecular cyclization to yield the desired piperazinedione ring. Two main approaches are highlighted:
-
Method A: Thermal Condensation of a Linear Dipeptide: This method involves heating the linear dipeptide, sarcosylglycine, in a high-boiling point solvent to facilitate an intramolecular condensation reaction, with the elimination of water.
-
Method B: Cyclization of a Dipeptide Ester: This approach utilizes a dipeptide ester, such as sarcosylglycine methyl ester, which undergoes spontaneous or base-catalyzed cyclization in an aqueous or alcoholic solution.
The following sections provide detailed experimental protocols for these synthetic routes.
Experimental Protocols
Method A: Thermal Condensation of Sarcosylglycine
This protocol is adapted from the general method for the synthesis of piperazine-2,5-diones by heating amino acids or dipeptides in a high-boiling solvent like ethylene glycol.
3.1.1. Materials
-
Sarcosylglycine
-
Ethylene glycol
-
Methanol (ice-cold)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Drying oven
3.1.2. Procedure
-
Reaction Setup: In a round-bottom flask, suspend the linear dipeptide, sarcosylglycine, in ethylene glycol. A typical ratio is 1 part dipeptide to 5-10 parts ethylene glycol by weight.
-
Heating: Heat the mixture to 160-180°C with vigorous stirring under a nitrogen atmosphere.
-
Reaction Monitoring: Maintain the reaction at this temperature for 2-4 hours. The progress of the cyclization can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting dipeptide and the appearance of the product spot.
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude this compound may precipitate upon cooling. If not, the product can be precipitated by the addition of water.
-
Purification: Collect the crude product by vacuum filtration and wash it with ice-cold methanol to remove residual ethylene glycol. The product can be further purified by recrystallization from a suitable solvent, such as water or ethanol.
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
Method B: Cyclization of Sarcosylglycine Methyl Ester
This method takes advantage of the increased reactivity of the ester group towards intramolecular aminolysis, leading to cyclization.
3.2.1. Materials
-
Sarcosylglycine methyl ester hydrochloride
-
Sodium bicarbonate or a tertiary amine base (e.g., triethylamine)
-
Aqueous or alcoholic solvent (e.g., water, methanol, ethanol)
-
Stirring apparatus
-
pH meter or pH paper
-
Extraction funnel
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
3.2.2. Procedure
-
Preparation of the Free Base: Dissolve the sarcosylglycine methyl ester hydrochloride in water or a suitable alcohol. Neutralize the solution to a pH of 7.5-8.5 by the careful addition of a base such as sodium bicarbonate or triethylamine. This liberates the free amine of the glycine residue.
-
Cyclization: Stir the neutralized solution at room temperature. The cyclization often proceeds spontaneously. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, if an organic solvent was not used for the reaction, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data
The yield of this compound can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions.
| Method | Starting Material | Key Reagents/Conditions | Typical Yield | Reference |
| Thermal Condensation | Sarcosylglycine | Ethylene glycol, 160-180°C | Moderate to High | General Method |
| Dipeptide Ester Cyclization | Sarcosylglycine methyl ester | Aqueous solution, pH 7.5-8.5, Room Temperature | High | [1] |
Note: The yields are qualitative descriptions based on general outcomes for similar reactions. Specific yields for the synthesis of this compound may require experimental optimization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The synthesis of this compound from amino acids can be visualized as a clear, logical progression.
Caption: General workflow for the synthesis of this compound.
The chemical transformation itself can be represented in a more detailed reaction pathway diagram.
Caption: Reaction scheme for this compound synthesis.
Conclusion
The synthesis of this compound from its constituent amino acids, sarcosine and glycine, is a feasible process that can be achieved through well-established chemical transformations. The choice between thermal condensation of the dipeptide and cyclization of a dipeptide ester will depend on the available starting materials, desired scale, and purification capabilities. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable chemical entity for further investigation in drug discovery and development programs. Further optimization of the reaction conditions may be necessary to achieve high yields and purity.
References
Spectroscopic and Mechanistic Insights into 1-Methylpiperazine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Methylpiperazine-2,5-dione (CAS: 5625-52-5), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data alongside expected characteristic values and detailed, representative experimental protocols for data acquisition. Furthermore, it visualizes the compound's known biological activity as an inhibitor of the peptide transporter 2 (PEPT2).
Spectroscopic Data
While experimental spectra for this compound are not readily found in public databases, the following tables summarize predicted and expected spectroscopic data to guide researchers in the characterization of this molecule.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Predicted using computational models. Actual chemical shifts may vary based on solvent and experimental conditions.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH ₃ | 3.0 | Singlet |
| -CH ₂-N(CH₃)- | 3.4 | Singlet |
| -NH -CH ₂- | 4.0 | Singlet |
| N-H | 8.2 | Broad Singlet |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
Predicted using computational models. Actual chemical shifts may vary based on solvent and experimental conditions.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| N-C H₃ | 34.0 |
| -C H₂-N(CH₃)- | 50.0 |
| -NH-C H₂- | 45.0 |
| C =O | 167.0 |
IR (Infrared) Spectroscopy Data (Expected)
This table lists the expected characteristic infrared absorption bands for the functional groups present in this compound.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretch | 3200-3400 | Medium, Broad |
| C-H (Aliphatic) | Stretch | 2850-3000 | Medium |
| C=O (Amide I) | Stretch | 1670-1690 | Strong |
| N-H (Amide II) | Bend | 1510-1550 | Medium |
| C-N | Stretch | 1200-1350 | Medium |
MS (Mass Spectrometry) Data (Predicted)
The following are predicted mass-to-charge ratios (m/z) for various adducts of this compound (C₅H₈N₂O₂, Monoisotopic Mass: 128.0586 g/mol ).[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 129.0659 |
| [M+Na]⁺ | 151.0478 |
| [M+K]⁺ | 167.0217 |
| [M+NH₄]⁺ | 146.0924 |
| [M-H]⁻ | 127.0513 |
Experimental Protocols
The following are detailed, representative methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Setup:
-
The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
-
The probe is tuned and matched to the appropriate nucleus (¹H or ¹³C).
-
The magnetic field is shimmed to ensure homogeneity.
-
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Typical parameters include a 45° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Typical parameters include a 30° pulse angle, a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds to ensure quantitative data for all carbon types.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for minimal sample preparation.
-
Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
-
Instrument Setup:
-
The measurement is performed on an FT-IR spectrometer equipped with a suitable detector (e.g., DTGS).
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract atmospheric CO₂ and H₂O absorptions.
-
-
Data Acquisition:
-
The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is generally sufficient.
-
Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization for positive or negative ion mode, respectively.
-
-
Instrument Setup:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.
-
The instrument is calibrated using a known reference standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
The mass spectrum is acquired over a relevant m/z range (e.g., 50-500).
-
Data is collected in both positive and negative ion modes to observe different adducts.
-
-
Data Processing:
-
The acquired mass spectrum is analyzed to identify the molecular ion and common adducts.
-
The measured m/z values are compared to the theoretical masses to confirm the elemental composition.
-
Biological Activity and Mechanism of Action
This compound has been identified as a selective inhibitor of the peptide transporter 2 (PEPT2). PEPT2 is a membrane protein responsible for the transport of di- and tri-peptides across cell membranes. The proposed mechanism involves the binding of this compound to the transmembrane domain of PEPT2, thereby blocking the passage of its natural peptide substrates.
Inhibition of PEPT2 Transporter
Caption: Proposed mechanism of PEPT2 inhibition by this compound.
Summary
This technical guide provides a foundational set of spectroscopic and mechanistic data for this compound. While experimental data is sparse, the predicted values and detailed protocols herein offer a robust starting point for researchers engaged in the synthesis, characterization, and biological evaluation of this compound and its analogs. The visualization of its interaction with the PEPT2 transporter highlights a key area for further investigation in drug development.
References
An In-depth Technical Guide to the Biological Activity of 1-Methylpiperazine-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1-methylpiperazine-2,5-dione derivatives. The core of this document focuses on presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows to facilitate research and development in this promising area of medicinal chemistry.
Overview of Biological Activities
This compound, a cyclic dipeptide analog, and its derivatives have garnered significant attention in the scientific community due to their broad spectrum of pharmacological effects. These compounds have been investigated for their potential as therapeutic agents in various domains, including oncology, infectious diseases, inflammation, and neuroscience. The piperazine-2,5-dione scaffold serves as a versatile platform for chemical modifications, leading to a wide array of derivatives with distinct biological profiles.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of various this compound derivatives, providing a comparative analysis of their potency.
Cytotoxicity
Table 1: Cytotoxicity of Piperazine-2,5-dione Derivatives against Various Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1,4-Disubstituted piperazine derivatives (e.g., 1 ) | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 4.6 | [1] |
| (S)-2a | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | Low µM range | [1] |
| (R)-2b | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 0.021 | [1] |
| 1-(4-substitutedbenzoyl)- 4-(4-chlorobenzhydryl) piperazine derivatives | MCF7, BT20, T47D, CAMA-1 (Breast Cancer) | Not Specified | 0.31 - 120.52 | [2] |
| Piperazine-benzothiazole analogue 112 | DLA (Dalton's Lymphoma Ascites) | Trypan Blue Exclusion | 25.0 ± 0.3 | [3] |
| 1,4-Disubstituted piperazines with indole rings | HUH-7 (Liver Cancer), MCF7 (Breast Cancer) | Not Specified | 3.42 (HUH-7), 2.92 (MCF7) | [3] |
Antimicrobial Activity
Table 2: Minimum Inhibitory Concentration (MIC) of Piperazine-2,5-dione Derivatives
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Sparfloxacin and Gatifloxacin piperazine derivatives | S. aureus, E. faecalis, Bacillus sp. | 1-5 | |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria | 0.015 | |
| Piperazine derivative | Candida albicans | 2.22 | |
| Piperazine dithiocarbamate derivatives | E. faecalis, P. aeruginosa | Moderate Activity | [4] |
| Norfloxacin-thiazolidinedione hybrids | Gram-negative bacteria | > Norfloxacin | [5] |
Enzyme Inhibitory Activity
Table 3: Enzyme Inhibition by Piperazine-2,5-dione Derivatives
| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| N-methyl-piperazine chalcone 2k | MAO-B | 0.71 | 0.21 | [6][7] |
| N-methyl-piperazine chalcone 2n | MAO-B | 1.11 | 0.28 | [6][7] |
| N-methyl-piperazine chalcone 2k | Acetylcholinesterase (AChE) | 8.10 | - | [7] |
| N-methyl-piperazine chalcone 2n | Acetylcholinesterase (AChE) | 4.32 | - | [7] |
| Chalcone-piperazine derivative 4g | Acetylcholinesterase (AChE) | 0.027 ± 0.001 | - | [8] |
| Chalcone-piperazine derivative 4g | MAO-B | 0.114 ± 0.003 | - | [8] |
| Phthalimide-piperazine derivative 4b | Acetylcholinesterase (AChE) | 16.42 ± 1.07 | - | [9] |
| Various piperazine derivatives | Acetylcholinesterase (AChE) | 4.59 - 6.48 | 8.04 - 61.94 | [10] |
| Various piperazine derivatives | Butyrylcholinesterase (BChE) | 4.85 - 8.35 | 0.24 - 32.14 | [10] |
In Vivo Activities
Table 4: In Vivo Efficacy of Piperazine-2,5-dione Derivatives
| Compound Class/Derivative | Activity | Animal Model | Dosage | Effect | Reference |
| Piperazine derivative HBK-6 | Antidepressant-like | Mouse Forced Swim Test | 5 and 10 mg/kg | Reduced immobility time | [11][12] |
| Indole-bearing piperazine-2,5-diones 2e and 2q | Antidepressant-like | Mouse Forced Swim Test | 10 mg/kg | 70.2% and 71.2% decrease in immobility | [13] |
| 1,4-bis[3'-phenyl-3'-acetoxypropyl]-piperazine (12 ) | Analgesic | Mouse (Acetic acid-induced writhing, thermal irritation) | Not specified | Favorable therapeutic index | [14] |
| 1,2-Benzothiazine 1,1-dioxide derivatives | Analgesic | Formalin test | 4.01 - 9.03 mg/kg (ED50) | 2-5 times stronger than piroxicam | [15] |
| Methyl salicylate derivatives with piperazine moiety (M15 , M16 ) | Anti-inflammatory | Mouse (Xylol-induced ear edema, Carrageenan-induced paw edema) | 100 mg/kg | Activity equal to indomethacin | [16] |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182 ) | Anti-inflammatory | Rat (Carrageenan-induced paw edema) | 100 mg/kg | Reduced edema formation | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
References
- 1. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant-like activity of a new piperazine derivative of xanthone in the forced swim test in mice: The involvement of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methylpiperazine-2,5-dione: A Cyclic Dipeptide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpiperazine-2,5-dione, a cyclic dipeptide belonging to the diketopiperazine (DKP) class of compounds, has emerged as a molecule of significant interest in medicinal chemistry and drug development. Its rigidified scaffold and potential for diverse biological activities make it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis and characterization, and known biological activities. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the smallest possible cyclic peptides, formed from the condensation of two amino acids. Their constrained conformation imparts several advantageous properties for drug development, including increased metabolic stability, enhanced cell permeability, and the ability to mimic beta-turns in proteins. This compound is a simple N-methylated DKP that has been investigated for a range of biological activities, including its role as a peptide transporter inhibitor and a ligand for opioid receptors. This guide aims to consolidate the current knowledge on this compound to serve as a valuable resource for researchers in the field.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1][2] Its cyclic amide structure allows for hydrogen bonding, contributing to its solubility in polar solvents like water and alcohols.[1][3] The presence of two carbonyl groups and a tertiary amine within the piperazine ring defines its chemical reactivity and potential for biological interactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | [4][5] |
| Molecular Weight | 128.13 g/mol | [4] |
| CAS Number | 5625-52-5 | [4][5] |
| IUPAC Name | This compound | [4] |
| Appearance | White to off-white solid | [1][2] |
| Solubility | Soluble in water and alcohols | [1][3] |
| pKa (Predicted) | 13.04 ± 0.20 | [5] |
| XLogP3-AA (Predicted) | -1.1 | [4] |
| Topological Polar Surface Area | 49.4 Ų | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature, a plausible route can be derived from general methods for synthesizing N-methylated piperazine-2,5-diones. One common approach involves the cyclization of an N-methylated dipeptide precursor.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method based on established synthesis strategies for related cyclic dipeptides.
Step 1: Synthesis of the N-methylated dipeptide precursor
-
Coupling: Couple N-Boc-glycine with sarcosine methyl ester using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) with a base such as N,N-diisopropylethylamine (DIPEA).
-
Deprotection: Remove the Boc protecting group from the resulting dipeptide using trifluoroacetic acid (TFA) in DCM.
-
Purification: Purify the linear dipeptide precursor, Glycylsarcosine methyl ester, using flash column chromatography on silica gel.
Step 2: Cyclization to this compound
-
Cyclization Reaction: Dissolve the purified linear dipeptide in a high-boiling point solvent such as toluene or xylene. Heat the solution to reflux to promote intramolecular cyclization with the elimination of methanol. The reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: After completion of the reaction, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel column chromatography to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 2: Predicted and Expected Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~3.0 ppm) and two distinct methylene groups of the piperazine ring (singlets or complex multiplets, ~3.5-4.5 ppm). |
| ¹³C NMR | Resonances for the N-methyl carbon (~35-40 ppm), two methylene carbons (~45-55 ppm), and two carbonyl carbons (~165-175 ppm). |
| FT-IR (KBr) | Strong absorption bands for the amide C=O stretching vibrations (~1650-1680 cm⁻¹), C-N stretching, and C-H stretching. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak [M+H]⁺ at m/z 129.06. Fragmentation would likely involve cleavage of the piperazine ring. |
Biological Activities and Applications in Drug Development
This compound has been identified as a modulator of several biological targets, suggesting its potential as a scaffold for the development of new therapeutic agents.
Peptide Transporter 2 (PEPT2) Inhibition
This compound is reported to be a selective inhibitor of the peptide transporter 2 (PEPT2), also known as SLC15A2.[3] PEPT2 is a high-affinity, low-capacity transporter responsible for the uptake of di- and tripeptides in various tissues, including the kidneys and the brain. Inhibition of PEPT2 can modulate the pharmacokinetics of peptide-based drugs and has been explored as a strategy for targeted drug delivery. The ability of this compound to block the transport of peptides through the transmembrane domain of PEPT2 makes it a valuable tool for studying the function of this transporter.[3]
Opioid Receptor Ligand
Table 3: Summary of Known and Potential Biological Activities of this compound and its Analogs
| Biological Target/Activity | Compound Type | Observed/Potential Effect | Reference |
| PEPT2 (SLC15A2) Inhibition | This compound | Blocks the transport of peptides. | [3] |
| Opioid Receptor Binding | Piperazine-2,5-dione analogs | Ligands for opioid receptors, with some showing KOR selectivity. | [6] |
| Anti-inflammatory Activity | Piperazine-2,5-dione derivatives | Some derivatives exhibit anti-inflammatory effects. | [7] |
| Analgesic Activity | Piperazine-2,5-dione derivatives | Certain analogs have shown analgesic properties in vivo. | [7] |
| Antidepressant Activity | Piperazine-2,5-dione derivatives | Some derivatives have demonstrated antidepressant-like effects in animal models. | [7] |
Note: Quantitative data (IC₅₀/Kᵢ values) for this compound are not available in the public domain. The table includes qualitative descriptions and activities of closely related analogs to indicate the potential of this chemical class.
Experimental Protocols for Biological Assays
The following are detailed methodologies for key experiments relevant to the biological activities of this compound and its derivatives.
Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for mu (μ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Cell membranes expressing human μ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).
-
Non-specific binding control: Naloxone.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Add the respective radioligand to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Objective: To assess the ability of this compound to cross the blood-brain barrier using a cell-based in vitro model.
Materials:
-
Transwell inserts with a microporous membrane.
-
Brain endothelial cells (e.g., hCMEC/D3).
-
Co-culture cells (optional, e.g., astrocytes, pericytes).
-
Cell culture medium and supplements.
-
Test compound: this compound.
-
Lucifer yellow or another low-permeability marker to assess monolayer integrity.
-
LC-MS/MS system for quantification of the test compound.
Procedure:
-
Seed the brain endothelial cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed. If using a co-culture model, seed the other cell types on the basolateral side.
-
Verify the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) or by assessing the permeability of Lucifer yellow.
-
Add this compound at a known concentration to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of transport of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), by an agonist leads to the dissociation of the Gαᵢ/ₒ and Gβγ subunits. This initiates a cascade of intracellular events aimed at reducing neuronal excitability.
Experimental Workflow for In Vitro Drug Screening
This diagram illustrates a typical workflow for screening a compound library to identify potential drug candidates.
Conclusion
This compound represents a valuable chemical entity within the broader class of cyclic dipeptides. Its established role as a PEPT2 inhibitor and the potential of its scaffold to generate selective opioid receptor ligands underscore its importance in drug discovery. While a comprehensive dataset on its specific quantitative biological activities is not yet publicly available, the information presented in this guide provides a solid foundation for future research. The detailed experimental protocols and an understanding of the relevant signaling pathways will aid scientists in further exploring the therapeutic potential of this compound and its derivatives.
References
- 1. is.muni.cz [is.muni.cz]
- 2. This compound | 5625-52-5 [sigmaaldrich.com]
- 3. CAS 5625-52-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methylpiperazine-2,5-dione: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1-methylpiperazine-2,5-dione. Due to a lack of extensive published quantitative data for this specific compound, this guide focuses on providing a thorough summary of its qualitative solubility, physicochemical properties, and detailed, adaptable experimental protocols for determining its solubility and stability profiles. These methodologies are based on established practices for similar cyclic dipeptides and piperazine derivatives, enabling researchers to generate precise data for their specific applications.
Physicochemical Properties
This compound is a cyclic dipeptide that presents as a white to off-white solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | [1][2][3][4] |
| Molecular Weight | 128.13 g/mol | [2] |
| CAS Number | 5625-52-5 | [4] |
| Appearance | White to off-white solid | [1] |
| Predicted pKa | 13.04 ± 0.20 | [3] |
| Predicted XLogP3-AA | -1.1 | [3] |
Solubility Profile
Qualitative Solubility Summary
This compound is generally characterized as being soluble in polar solvents.[1] This solubility is attributed to its ability to form hydrogen bonds.[1]
Table of Qualitative Solubility
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Alcohols | Soluble | [1] |
| Chloroform | Soluble | [5] |
| Methanol | Soluble | [5] |
| Ethyl Ether | Soluble | [5] |
| Ethanol | Soluble | [5] |
Note: The data for Chloroform, Methanol, Ethyl Ether, and Ethanol are for the related compound 1-Methylpiperazine and are expected to be indicative for this compound.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, phosphate buffer at various pH)
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Equilibration: Place the containers in a shaking incubator set at a constant temperature (e.g., 25 °C, 37 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the excess undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of the appropriate solvent.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
Workflow for Solubility Determination
Stability Profile
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[7][8][9]
Recommended Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room and elevated temperatures.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100 °C) and in solution.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Experimental Protocol for a Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
HPLC-grade solvents
-
Temperature-controlled oven, photostability chamber
-
HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS) detector
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media (acid, base, water for thermal, and with H₂O₂ for oxidative). For solid-state thermal and photostability, use the neat compound.
-
Stress Application: Expose the samples to the defined stress conditions for various time points.
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating HPLC method.
-
Data Evaluation:
-
Determine the percentage of degradation by comparing the peak area of the parent compound to an unstressed control.
-
Use the PDA detector to assess peak purity.
-
Use the MS detector to obtain mass information on the degradation products for structural elucidation.
-
Logical Flow for Forced Degradation and Stability Assessment
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data is sparse, the provided qualitative assessments and detailed experimental protocols offer a robust framework for researchers and drug development professionals to conduct their own comprehensive evaluations. The methodologies outlined herein will enable the generation of precise and reliable data, which is critical for the successful application of this compound in pharmaceutical research and development.
References
- 1. CAS 5625-52-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 1 - Methylpiperazine - 2,5 - dione | CymitQuimica [cymitquimica.com]
- 5. 1-METHYLPIPERAZINE FOR SYNTHESIS [chembk.com]
- 6. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. biopharminternational.com [biopharminternational.com]
Potential Therapeutic Applications of 1-Methylpiperazine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpiperazine-2,5-dione, a cyclic dipeptide also known as cyclo(Sar-Gly), is a member of the 2,5-diketopiperazine class of compounds. These scaffolds are of significant interest in medicinal chemistry due to their rigid conformation, metabolic stability, and diverse biological activities. While research specifically focused on this compound is emerging, the broader class of piperazine-2,5-diones has demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the known and potential therapeutic applications of this compound, supported by data from structurally related compounds. It includes detailed experimental protocols for investigating its biological activities and visual representations of relevant pathways and workflows to facilitate further research and drug development efforts.
Introduction
This compound (PubChem CID: 260137) is a heterocyclic compound with the molecular formula C₅H₈N₂O₂.[1] Its structure is characterized by a piperazine ring with two carbonyl groups at positions 2 and 5, and a methyl group attached to one of the nitrogen atoms.[1] This cyclic dipeptide structure imparts a high degree of conformational rigidity, which can be advantageous for specific binding to biological targets.[2] The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[3]
Preliminary evidence suggests that this compound may act as a selective inhibitor of the peptide transporter 2 (PEPT2), suggesting potential applications in modulating the pharmacokinetics of peptide-based drugs and as a diagnostic radiotracer.[4] Additionally, its structural class has been associated with antispasmodic properties.[4] This guide will delve into these potential applications, providing the available data and detailed methodologies for their investigation.
Potential Therapeutic Applications
Peptide Transporter 2 (PEPT2) Inhibition
Background: Peptide Transporter 2 (PEPT2) is a high-affinity, low-capacity transporter primarily expressed in the kidneys, but also found in other tissues, including the brain and lungs. It plays a crucial role in the reabsorption of di- and tripeptides and the transport of various peptide-like drugs. Inhibition of PEPT2 can alter the disposition of these substrates, a property that can be exploited for therapeutic benefit or as a research tool. This compound has been identified as a selective inhibitor of PEPT2.[4]
Mechanism of Action: this compound is suggested to bind to the transmembrane domain of PEPT2, thereby blocking the passage of peptides.[4] This inhibition is thought to involve coordination with sodium ions and anionic sites within the transporter's binding pocket.[4]
Potential Applications:
-
Modulation of Drug Pharmacokinetics: By inhibiting PEPT2-mediated renal reabsorption, this compound could potentially increase the systemic exposure and half-life of co-administered peptide-based drugs.
-
Radiotracer for PET Imaging: Due to its specific binding to PEPT2, a radiolabeled version of this compound could serve as a valuable tool for in vivo imaging of PEPT2 expression, which may be altered in certain disease states.[4][5]
Quantitative Data: Specific IC50 values for this compound against PEPT2 are not readily available in the public domain. However, data for other diketopiperazine analogs as receptor ligands are presented below to provide a comparative context for binding affinities.
| Compound | Target Receptor | Kᵢ (nM) | Reference |
| 3-(2-Iodo-3-methoxybenzyl)-piperazine-2,5-dione | KOR | >10000 | [6] |
| 3-(2-Iodo-3-methoxybenzyl)-1-methylpiperazine-2,5-dione | KOR | >10000 | [6] |
Experimental Protocols:
Protocol 2.1.1: In Vitro PEPT2 Inhibition Assay (Radioligand Binding)
This protocol is adapted from standard radioligand binding assay procedures.[1][3][7][8]
Objective: To determine the inhibitory potency (IC50) of this compound on PEPT2.
Materials:
-
HEK293 cells stably expressing human PEPT2.
-
Radioligand: [³H]-Gly-Sar (a well-characterized PEPT2 substrate).
-
Test compound: this compound.
-
Binding buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM MES, pH 6.0.
-
Wash buffer: Ice-cold HBSS.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Preparation: Culture HEK293-hPEPT2 cells to confluence. On the day of the assay, wash the cells with HBSS and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of a known PEPT2 inhibitor like Gly-Sar (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of [³H]-Gly-Sar at a final concentration close to its K_d.
-
100 µL of the cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.
dot
Caption: Workflow for the in vitro PEPT2 inhibition assay.
Antispasmodic Activity
Background: The piperazine-2,5-dione scaffold is present in various natural and synthetic compounds with demonstrated antispasmodic properties.[4] Antispasmodic agents are used to relieve cramping of smooth muscle, particularly in the gastrointestinal tract.
Mechanism of Action: The precise mechanism by which this compound may exert antispasmodic effects is not yet elucidated. However, related compounds have been shown to act through various mechanisms, including the blockade of muscarinic receptors or interference with calcium influx into smooth muscle cells.[2][9]
Potential Applications:
-
Treatment of Gastrointestinal Disorders: Conditions such as irritable bowel syndrome (IBS) and other spastic conditions of the gut could potentially be managed with compounds like this compound.[4]
Quantitative Data: Direct quantitative data on the antispasmodic activity of this compound is not available. The table below presents data for other piperazine derivatives with different biological activities to illustrate the potency range of this class of compounds.
| Compound | Activity | IC50 (µM) | Cell Line/Assay | Reference |
| Tryptamine-piperazine-2,5-dione conjugate 6h | Anticancer | 6 ± 0.85 | AsPC-1 & SW1990 | [10] |
| Cyclopentaquinoline derivative 6f | Anticancer | 2.31 | HepG-2 | [11] |
| Novel piperazine derivative | Apoptosis Induction | ~5 | K562 | [12] |
Experimental Protocols:
Protocol 2.2.1: In Vitro Antispasmodic Assay (Isolated Guinea Pig Ileum)
This protocol is a standard method for evaluating the antispasmodic activity of compounds.[13][14][15]
Objective: To assess the ability of this compound to relax pre-contracted isolated guinea pig ileum.
Materials:
-
Guinea pig.
-
Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaHCO₃ 11.9, NaH₂PO₄ 0.42, glucose 5.55).
-
Spasmogen: Acetylcholine (ACh) or Histamine.
-
Test compound: this compound.
-
Organ bath with an isometric transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the ileum. Clean the segment and place it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Equilibration: Allow the tissue to equilibrate for at least 30 minutes under a resting tension of 1 g.
-
Contraction Induction: Induce sustained contractions by adding a submaximal concentration of the spasmogen (e.g., 1 µM ACh) to the organ bath.
-
Compound Administration: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.
-
Measurement: Record the relaxation of the ileal strip as a percentage of the initial induced contraction.
-
Data Analysis: Plot the percentage of relaxation against the logarithm of the compound concentration. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.
dot
Caption: Workflow for the in vitro antispasmodic assay.
Synthesis of this compound
A general synthesis for piperazine-2,5-diones involves the cyclization of dipeptides. A plausible synthetic route for this compound is outlined below, based on established methods for similar compounds.[16][17]
dot
Caption: Plausible synthetic route for this compound.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, studies on other 1,4-disubstituted piperazine-2,5-dione derivatives have implicated the IL-6/Nrf2 pathway in their antioxidant effects.[18][19]
IL-6/Nrf2 Positive Feedback Loop: Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the expression of antioxidant enzymes and cytokines, including Interleukin-6 (IL-6). IL-6, in turn, can activate downstream signaling pathways (such as JAK/STAT and PI3K/Akt) that further promote the nuclear translocation and stability of Nrf2, creating a positive feedback loop that enhances the cellular antioxidant response.
dot
Caption: The IL-6/Nrf2 positive feedback loop in antioxidant response.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its potential as a selective PEPT2 inhibitor and an antispasmodic agent warrants further investigation. The immediate research priorities should be to determine the quantitative biological activity of this compound in the assays described in this guide. Elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical in vivo models will be crucial next steps. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs of this compound, could lead to the discovery of more potent and selective compounds.[20][21] The versatility of the piperazine-2,5-dione core suggests that this compound could be a valuable starting point for the development of drugs targeting a range of therapeutic areas.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 5625-52-5: this compound | CymitQuimica [cymitquimica.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. This compound | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. In vitro antispasmodic compounds of the dry extract obtained from Hedera helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. collaborativedrug.com [collaborativedrug.com]
In-Depth Technical Review of 1-Methylpiperazine-2,5-dione Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperazine-2,5-dione, also known as cyclo(Sar-Gly), is a cyclic dipeptide that has garnered significant interest in the scientific community. Its rigid backbone and potential for diverse biological activities make it a compelling scaffold for drug discovery and development. This technical guide provides a comprehensive literature review of the research on this compound and its derivatives, focusing on its synthesis, structural characterization, and pharmacological properties. All quantitative data has been summarized into structured tables, and detailed experimental methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of the core concepts.
Physicochemical Properties
This compound is a white to off-white solid with good solubility in polar solvents like water and alcohols, which can be attributed to its ability to form hydrogen bonds.[1] The presence of nitrogen atoms in the piperazine ring imparts basic properties to the molecule.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | [2] |
| Molecular Weight | 128.13 g/mol | [2] |
| CAS Number | 5625-52-5 | [3] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CN1CC(=O)NCC1=O | [3] |
| InChIKey | GYNOMCDGHQHGHJ-UHFFFAOYSA-N | [3] |
| XlogP (predicted) | -1.1 | [4] |
| Topological Polar Surface Area | 49.4 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves the cyclization of a dipeptide precursor. A common method is the thermal condensation of the corresponding linear dipeptide.
Experimental Protocol: Synthesis of this compound (General Procedure)
A general approach to synthesizing piperazine-2,5-diones involves the intramolecular cyclization of a dipeptide. For this compound, the dipeptide would be glycylsarcosine (Gly-Sar).
Materials:
-
Glycylsarcosine (H-Gly-Sar-OH)[5]
-
High-boiling point solvent (e.g., ethylene glycol, toluene with azeotropic removal of water)
-
Reflux condenser and heating mantle
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
Glycylsarcosine is dissolved in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux for several hours to facilitate the intramolecular cyclization and removal of water.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system to yield pure this compound.
Below is a generalized workflow for the synthesis and characterization of this compound.
Spectroscopic Data
| ¹³C NMR | |
| Chemical Shift (ppm) | Assignment |
| 166.3 | C=O |
| 165.8 | C=O |
| 52.1 | CH₂ |
| 47.9 | CH₂ |
| 34.1 | N-CH₃ |
| Note: Data obtained from a publicly available spectrum on PubChem. Experimental conditions were not specified. |
Crystal Structure
| Crystallographic Data for 1,4-Bis(3-methylphenyl)piperazine-2,5-dione | |
| Parameter | Value |
| Chemical Formula | C₁₈H₁₈N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.6608 (15) |
| b (Å) | 6.1508 (7) |
| c (Å) | 19.223 (2) |
| β (°) | 95.142 (2) |
| Volume (ų) | 1490.9 (3) |
| Z | 4 |
| Data from a study by Wen et al. (2006) or Zhang et al. (2007) as cited in the search result.[6] |
In this derivative, the piperazine-2,5-dione ring is not planar, and the nitrogen atoms exhibit a planar configuration due to π-conjugation with the carbonyl groups.[6]
Biological Activities and Pharmacological Data
This compound and its derivatives have been investigated for a range of biological activities, including as opioid receptor ligands, antidepressants, anti-inflammatory agents, and inhibitors of peptide transporters.
Opioid Receptor Ligand Activity
Derivatives of this compound have been explored as ligands for opioid receptors. The following table summarizes the binding affinities (Ki) of some representative compounds.
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |
| 2 | >10000 | 1850 ± 250 | 289 ± 21 |
| 25 | >10000 | >10000 | 2560 ± 430 |
| 28 | >10000 | 4450 ± 620 | 129 ± 11 |
| 29 | >10000 | >10000 | 1790 ± 310 |
| Data from a study on diketopiperazine and dipeptide analogs as opioid receptor ligands. |
Antidepressant and Anti-inflammatory Activity
A series of novel piperazine-2,5-dione derivatives bearing indole analogs have been synthesized and evaluated for their antidepressant, anti-inflammatory, and analgesic activities in vivo.[7] The results revealed that many of these compounds exhibited significant effects at a dose of 10 mg/kg.[7]
| Compound | Antidepressant Activity (% decrease in immobility) |
| 2e | 70.2% |
| 2q | 71.2% |
| Fluoxetine (control) | 67.9% |
| Data from a study on novel piperazine-2,5-dione analogs bearing 1H-indole.[7] |
Peptide Transporter 2 (PEPT2) Inhibition
This compound has been identified as a selective inhibitor of the peptide transporter 2 (PEPT2).[1] It is suggested to block the transport of peptides by binding to the transmembrane domain of PEPT2.[1]
Experimental Protocol: PEPT2 Inhibition Assay (General)
A typical in vitro assay to determine the inhibitory activity of a compound against PEPT2 would involve the following steps:
Cell Culture:
-
A cell line stably expressing PEPT2 (e.g., CHO-PEPT2 or HEK293-PEPT2) is cultured under standard conditions.
Uptake Assay:
-
Cells are seeded in multi-well plates and grown to confluence.
-
On the day of the experiment, the culture medium is removed, and the cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cells are pre-incubated with the test compound (this compound) at various concentrations for a defined period.
-
A radiolabeled or fluorescently tagged PEPT2 substrate (e.g., [¹⁴C]Gly-Sar) is added to the wells, and the uptake is allowed to proceed for a specific time.
-
The uptake is terminated by rapidly washing the cells with ice-cold transport buffer.
-
The cells are lysed, and the intracellular radioactivity or fluorescence is measured using a scintillation counter or a fluorescence plate reader, respectively.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways
The biological effects of some piperazine-2,5-dione derivatives, particularly their antioxidant and anti-inflammatory activities, have been linked to the modulation of specific signaling pathways. One such pathway is the Interleukin-6 (IL-6) / Nuclear factor erythroid 2-related factor 2 (Nrf2) loop.
IL-6/Nrf2 Signaling Pathway
The IL-6/Nrf2 signaling pathway is a crucial regulator of the cellular antioxidant and anti-inflammatory response. Nrf2 is a transcription factor that, under basal conditions, is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including IL-6. The subsequent expression of these genes helps to mitigate oxidative damage and inflammation.
References
- 1. CAS 5625-52-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. PubChemLite - this compound (C5H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1,4-Bis(3-methylphenyl)piperazine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Landscape of Substituted Piperazine-2,5-diones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine-2,5-dione scaffold, a cyclic dipeptide, is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with diverse biological activities. The stereochemistry of substituents on the piperazine-2,5-dione ring plays a pivotal role in determining the pharmacological profile, influencing binding affinity to biological targets, metabolic stability, and overall efficacy. This technical guide provides a comprehensive overview of the stereochemistry of substituted piperazine-2,5-diones, focusing on synthetic strategies to control stereochemical outcomes, analytical techniques for stereoisomer characterization, and the implications for drug discovery and development.
Stereoisomers of Substituted Piperazine-2,5-diones
Substituents at the C-3 and C-6 positions of the piperazine-2,5-dione ring introduce chirality, leading to the possibility of various stereoisomers. The two primary forms of stereoisomerism encountered are:
-
Diastereomers (cis/trans): Depending on the relative orientation of the substituents at C-3 and C-6, two diastereomers are possible:
-
cis-isomer: Both substituents are on the same side of the piperazine ring.
-
trans-isomer: The substituents are on opposite sides of the ring.
-
-
Enantiomers: Each diastereomer can exist as a pair of non-superimposable mirror images (enantiomers) if the molecule is chiral.
The specific stereoisomer can have a profound impact on biological activity. For instance, the conformation of the piperazine-2,5-dione ring, which can adopt planar, boat, or twist-boat conformations, is influenced by the nature and stereochemistry of the substituents.[1] This conformational preference, in turn, dictates how the molecule interacts with its biological target.
Stereoselective Synthesis Strategies
Control over the stereochemical outcome is a critical aspect of synthesizing substituted piperazine-2,5-diones for pharmaceutical applications. Various strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.
Diastereoselective Synthesis
The formation of either the cis or trans diastereomer can often be controlled by the choice of synthetic route and reaction conditions.
-
Cyclization of Dipeptides: The most common method for synthesizing piperazine-2,5-diones is the cyclization of dipeptide precursors. The stereochemistry of the starting amino acids directly dictates the stereochemistry of the final product. For example, cyclization of an L-amino acid-L-amino acid dipeptide will yield a cis-disubstituted piperazine-2,5-dione.
-
Hydrogenation of Benzylidene Piperazine-2,5-diones: Condensation of piperazine-2,5-dione with aldehydes generates exocyclic double bonds. Subsequent hydrogenation can lead to the formation of substituted piperazine-2,5-diones. Studies have shown that under certain hydrogenation conditions, the cis isomer is formed as the major product.[2]
-
Epoxidation of Exocyclic Olefins: A diastereoselective synthesis of diketopiperazine bis-α,β-epoxides has been reported via the oxidation of exocyclic olefins. This method has shown a high degree of diastereoselectivity, with only one or two of the possible six diastereomers being observed.[3]
Enantioselective Synthesis
The synthesis of a single enantiomer is often crucial for therapeutic applications. Several asymmetric methods have been developed to achieve this.
-
Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical course of a reaction, leading to the formation of a single enantiomer.
-
Asymmetric Hydrogenation: The use of chiral catalysts, such as Rh/f-spiroPhos complexes, in the hydrogenation of alkylidene piperazine-2,5-diones has been shown to provide high enantioselectivities (up to 99.9% ee).[4]
-
Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic mixtures of piperazine-2,5-dione derivatives to isolate the desired enantiomer.
Quantitative Analysis of Stereoisomers
Accurate determination of the stereoisomeric composition of a sample is essential for quality control and for understanding structure-activity relationships.
Diastereomeric Ratio Determination
The ratio of cis to trans diastereomers can be determined using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools.
-
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the piperazine ring are sensitive to the relative stereochemistry of the substituents. For example, differences in the coupling constants for the C-3 and C-6 protons can be used to distinguish between cis and trans isomers.[1]
Enantiomeric Excess Determination
The enantiomeric excess (ee) of a chiral compound is a measure of its enantiomeric purity. Chiral chromatography is the most widely used technique for determining ee.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are used to separate enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their quantification.[5] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly used for this purpose.[6]
-
Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC can be a powerful tool for enantiomeric separation. A ring-opening derivatization method has been reported for the complete isomeric separation of 2,5-diketopiperazines.[7]
Table 1: Diastereoselective Synthesis of Substituted Piperazine-2,5-diones
| Starting Material | Reagents and Conditions | Product | Diastereomeric Ratio (cis:trans) | Reference |
| (Z,Z)-(Benzylidene)piperazine-2,5-diones | H₂, Pd/C, EtOH/AcOH | 3,6-Dibenzylpiperazine-2,5-dione | Major: cis | [2] |
| N-acetyl-piperazine-2,5-dione & Benzaldehyde | Et₃N, DMF, 120 °C | 3,6-Dibenzylidene-1,4-diacetylpiperazine-2,5-dione | N/A (intermediate) | [3] |
| 3,6-Dibenzylidene-1,4-diacetylpiperazine-2,5-dione | m-CPBA, CH₂Cl₂ | 3,6-bis(epoxy(phenyl)methyl)-1,4-diacetylpiperazine-2,5-dione | Major: C₂-symmetric diastereomer | [3] |
Table 2: Enantioselective Synthesis of Substituted Piperazine-2,5-diones
| Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |
| 5-Alkylidene-2,4-diketoimidazolidines | Rh/f-spiroPhos complex, H₂ | Chiral hydantoins | up to 99.9% | [4] |
| 3-Alkylidene-2,5-ketopiperazines | Rh/f-spiroPhos complex, H₂ | Chiral 2,5-ketopiperazine derivatives | up to 99.9% | [4] |
Experimental Protocols
General Procedure for Diastereoselective Hydrogenation of (Z,Z)-(Benzylidene)piperazine-2,5-diones[2]
To a solution of the (Z,Z)-(benzylidene)piperazine-2,5-dione in a mixture of ethanol and acetic acid is added palladium on carbon (10% w/w). The mixture is stirred under an atmosphere of hydrogen gas at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3,6-disubstituted piperazine-2,5-dione. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
General Procedure for Chiral HPLC Separation of Piperazine-2,5-dione Enantiomers[5]
Chiral HPLC analysis is performed using a chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H). A suitable mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), is used for elution. The flow rate and column temperature are optimized to achieve baseline separation of the enantiomers. Detection is typically carried out using a UV detector at an appropriate wavelength. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Signaling Pathways and Drug Development Implications
The stereochemistry of substituted piperazine-2,5-diones is a critical determinant of their interaction with biological targets and their subsequent effect on cellular signaling pathways. This has significant implications for drug development professionals.
Anticancer Activity
Several substituted piperazine-2,5-diones have demonstrated potent anticancer activity. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[2] The specific stereoisomer can exhibit significantly different potencies.
Caption: Anticancer mechanism of piperazine-2,5-diones.
Modulation of G-Protein Coupled Receptors (GPCRs)
Piperazine-2,5-diones have been investigated as modulators of GPCRs, which are a large family of cell surface receptors involved in a wide range of physiological processes. The stereochemical configuration of the piperazine-2,5-dione derivative is crucial for its affinity and selectivity towards specific GPCR subtypes. For example, certain derivatives have been identified as potent and selective antagonists of the oxytocin receptor, with potential applications in the treatment of preterm labor.[8]
Caption: Modulation of GPCR signaling by piperazine-2,5-diones.
Conclusion
The stereochemistry of substituted piperazine-2,5-diones is a multifaceted and critical aspect of their development as therapeutic agents. A thorough understanding of the principles of stereoisomerism, coupled with the application of stereoselective synthetic methods and robust analytical techniques, is paramount for the successful design and development of novel drugs based on this versatile scaffold. For researchers and drug development professionals, a focus on elucidating the specific stereochemical requirements for optimal biological activity will continue to be a key driver of innovation in this field.
References
- 1. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diastereoselective Synthesis of Diketopiperazine Bis-α,β-Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-Methylpiperazine-2,5-dione (CAS: 5625-52-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperazine-2,5-dione, also known as N-methylpiperazine-2,5-dione, is a cyclic dipeptide derivative belonging to the broader class of piperazine-2,5-diones.[1] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, spectral data, biological activity, and safety information.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 5625-52-5 | [1][2][3] |
| Molecular Formula | C₅H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 128.13 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 141-143 °C | Sigma-Aldrich |
| Boiling Point | 427.0 ± 38.0 °C at 760 mmHg | Sigma-Aldrich |
| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |
| pKa (Predicted) | 13.04 ± 0.20 | [2] |
| XLogP3-AA (Predicted) | -1.1 | [4] |
| Topological Polar Surface Area | 49.4 Ų | [2][4] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Source(s) |
| ¹³C NMR | A spectrum is available for reference. | [4] |
| Mass Spectrometry | Predicted Collision Cross Section (Adduct: [M+H]⁺, m/z: 129.06586): 124.6 Ų | [5] |
Synthesis and Experimental Protocols
Representative Synthesis of N-Methylated Piperazine-2,5-diones
Experimental Workflow for N-Methylated Piperazine-2,5-dione Synthesis
Caption: General synthetic strategies for N-methylated piperazine-2,5-diones.
Biological Activity: PEPT2 Inhibition
This compound is a selective inhibitor of the peptide transporter 2 (PEPT2).[1] PEPT2 is a high-affinity, low-capacity proton-coupled transporter responsible for the renal reabsorption of di- and tripeptides.[8]
Experimental Protocol: PEPT2 Inhibition Assay
A representative protocol for a PEPT2 inhibition assay involves the use of cells overexpressing the transporter and a radiolabeled substrate.
-
Cell Culture: Culture cells stably expressing PEPT2 (e.g., HEK293-PEPT2) in appropriate media.
-
Assay Buffer: Prepare an uptake buffer (e.g., MES-Tris buffer, pH 6.0) containing the radiolabeled substrate (e.g., [³H]glycylsarcosine).
-
Inhibition: Pre-incubate the cells with varying concentrations of the test compound (this compound) for a specified time.
-
Uptake: Initiate the uptake of the radiolabeled substrate by adding the assay buffer to the cells and incubate for a defined period.
-
Termination: Stop the uptake by washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the PEPT2 transporter. PEPT2's function is crucial for peptide and peptidomimetic drug transport. The regulation of PEPT2 itself is influenced by signaling pathways such as the PI3K-Akt and mTOR pathways. For instance, inhibition of PI3K and Akt has been shown to decrease the expression of PEPT2 and the transport of dipeptides.[9]
PEPT2 Inhibition and its Regulatory Context
Caption: Inhibition of PEPT2 by this compound and its regulatory pathways.
Safety and Handling
This compound is considered hazardous. The following table summarizes the available safety information.
Table 3: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [4] |
For the related compound, 1-methylpiperazine, the following toxicological data is available:
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[11]
Conclusion
This compound is a piperazinedione derivative with established activity as a selective PEPT2 inhibitor. Its physicochemical properties and synthesis are consistent with other small molecule cyclic dipeptides. The inhibition of PEPT2 suggests its potential for modulating the pharmacokinetics of peptide-based drugs and other PEPT2 substrates. Further research into its specific spectral characteristics, a more detailed toxicological profile, and its effects on downstream signaling pathways will provide a more complete understanding of this compound for its potential applications in drug development and scientific research.
References
- 1. CAS 5625-52-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. 1 - Methylpiperazine - 2,5 - dione | CymitQuimica [cymitquimica.com]
- 4. This compound | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C5H8N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General Synthesis of Bis-indolylpiperazine-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Disruption of the Peptide Transporter Pept2 Gene in Mice Defines Its Physiological Role in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: 1-Methylpiperazine-2,5-dione as a Scaffold in Drug Discovery
Introduction
The piperazine-2,5-dione, also known as a diketopiperazine (DKP), is a six-membered cyclic dipeptide scaffold that has garnered significant attention in medicinal chemistry.[1] Its rigid conformation, chemical stability, and the ability to present diverse side chains make it a "privileged scaffold"—a molecular framework that can bind to a wide variety of biological targets.[2][3][4][5] The 1-methylated variant, 1-Methylpiperazine-2,5-dione, serves as a versatile template for developing novel therapeutics across multiple disease areas, including neurodegenerative disorders, cancer, and infectious diseases.[6][7][8][9] This scaffold offers a unique combination of properties, such as resistance to enzymatic degradation compared to linear peptides and the potential for favorable pharmacokinetic profiles.[10] These notes provide an overview of its applications, quantitative data on derivative compounds, and detailed protocols for synthesis and biological evaluation.
Applications in Drug Discovery
The this compound core has been successfully utilized to generate compounds with a range of pharmacological activities.
-
Opioid Receptor Modulation: Derivatives have been developed as selective ligands for opioid receptors, particularly the kappa-opioid receptor (KOR).[6] These compounds are being investigated for treating neuropathic pain and other central nervous system (CNS) disorders.[6]
-
Anticancer Activity: The scaffold is a key component in the synthesis of tryptamine-piperazine-2,5-dione conjugates that have shown significant growth inhibition in human pancreatic cancer cell lines.[11][12] Other derivatives have demonstrated cytotoxic effects against prostate and breast cancer cells.[13]
-
Antioxidant Properties: Novel 1,4-disubstituted piperazine-2,5-diones have been designed as antioxidants that protect against H2O2-induced oxidative injury, potentially through the IL-6/Nrf2 signaling pathway.[9]
-
Antidepressant and Anti-inflammatory Effects: Piperazine-2,5-dione analogs bearing an indole moiety have exhibited potent antidepressant, anti-inflammatory, and analgesic activities in vivo.[8]
-
Antiviral Agents: The core structure is present in compounds evaluated for anti-influenza activity, with molecular docking studies suggesting interaction with the viral neuraminidase enzyme.[1]
Data Presentation: Biological Activity of Derivatives
The following tables summarize quantitative data for various drug candidates developed from the piperazine-2,5-dione scaffold.
Table 1: Opioid Receptor Binding Affinity and Physicochemical Properties [6]
| Compound | Modifications | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | MPO Score | LLE Score |
|---|---|---|---|---|---|---|
| Hit 2 | 1-Methyl, 3-(m-methoxybenzyl) | 130 ± 19 | >10,000 | >10,000 | 4.6 | 3.2 |
| DKP Analog A | 1-Methyl, 3-(2-iodo-3-methoxybenzyl) | 56 ± 11 | >10,000 | >10,000 | 4.8 | 3.5 |
| DKP Analog B | 1-Methyl, 3-(demethylated at m-methoxy) | 260 ± 45 | >10,000 | >10,000 | 4.1 | 3.9 |
Data from radioligand binding assays. MPO (Multiparameter Optimization) and LLE (Ligand Lipophilicity Efficiency) were calculated to predict CNS drug-like properties.
Table 2: In Vitro Anticancer Activity (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (µM) | Target/Pathway | Reference |
|---|---|---|---|---|
| 6h | AsPC-1 (Pancreatic) | 6 ± 0.85 | p-ERK, p-AKT | [11][12] |
| 6h | SW1990 (Pancreatic) | 6 ± 0.85 | p-ERK, p-AKT | [11] |
| 2a | MCF-7 (Breast) | 15 | Not specified | [13] |
| 2b | MCF-7 (Breast) | 16 | Not specified | [13] |
| 2a | DU145 (Prostate) | 67 | Not specified | [13] |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Table 3: In Vivo Antidepressant Activity [8]
| Compound | Modifications | % Decrease in Immobility (Forced Swim Test) |
|---|---|---|
| 2e | Indole analog | 70.2% |
| 2q | Indole analog | 71.2% |
| Fluoxetine | (Reference Drug) | 67.9% |
Activity was assessed at a dose of 10 mg/kg.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Synthesis of this compound Derivatives
This protocol is a generalized procedure based on methods for synthesizing substituted piperazine-2,5-diones.[6][9]
Objective: To synthesize a 1-methyl-3-substituted-piperazine-2,5-dione.
Materials:
-
Appropriate Boc-protected amino ester (e.g., Boc-glycine methyl ester)
-
Substituted benzyl bromide
-
Potassium tert-butoxide (KOt-Bu)
-
N-methylated amino acid ester (e.g., Sarcosine methyl ester)
-
Trifluoroacetic acid (TFA)
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Reagents for cyclization (e.g., heating in a suitable solvent like toluene or xylene)
Procedure:
-
Alkylation: Dissolve the Boc-protected amino ester in anhydrous THF. Cool the solution to -78 °C. Add KOt-Bu slowly, followed by the addition of the desired substituted benzyl bromide. Allow the reaction to warm to room temperature and stir for 1.5-24 hours.[6]
-
Deprotection: After completion, quench the reaction and extract the product. Remove the Boc protecting group using TFA in DCM.
-
Coupling: Couple the resulting amino ester with a second N-methylated amino acid ester using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).
-
Cyclization: The linear dipeptide ester is then subjected to cyclization. This is often achieved by heating the compound in a high-boiling point solvent (e.g., ethylene glycol at 170 °C) to facilitate intramolecular amide bond formation and release of the alcohol.[14]
-
Purification: The final this compound product is purified using column chromatography over silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Protocol 2: Radioligand Opioid Receptor Binding Assay[6]
Objective: To determine the binding affinity (Ki) of test compounds for kappa (KOR), mu (MOR), and delta (DOR) opioid receptors.
Materials:
-
Membrane preparations from cells expressing human KOR, MOR, or DOR.
-
Radioligands: [³H] U69,593 (for KOR), [³H] DAMGO (for MOR), [³H] DADLE (for DOR).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filter mats, scintillation cocktail, and a scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer, the appropriate radioligand, and the test compound at various concentrations (typically a serial dilution).
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay[6]
Objective: To assess the ability of a compound to cross the blood-brain barrier using a cell-based model.
Materials:
-
bEnd.3 cells (mouse brain endothelioma cell line).[6]
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium and supplements.
-
Test compound (10 µg/mL) and a control substance (e.g., Sodium Fluorescein, NaFI).[6]
-
LC-MS/MS system for quantification.
Procedure:
-
Cell Culture: Culture bEnd.3 cells on the apical side of the Transwell inserts until a confluent monolayer is formed, mimicking the BBB.
-
Assay Initiation: Replace the medium in the apical chamber with a solution containing the test compound (10 µg/mL).[6] The basolateral (lower) chamber contains fresh medium.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.[6]
-
Data Analysis: Calculate the apparent permeability coefficient (Pe) to quantify the rate of transport across the cell monolayer.
Protocol 4: Western Blot Analysis for Signaling Proteins[12]
Objective: To measure the effect of a compound on the phosphorylation status of key signaling proteins like ERK and AKT.
Materials:
-
Cancer cell lines (e.g., AsPC-1).
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-PARP).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to attach. Treat the cells with the test compound at desired concentrations for a specified time.
-
Protein Extraction: Lyse the cells using ice-cold lysis buffer. Quantify the total protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding. Incubate the membrane with the primary antibody overnight at 4 °C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize the levels of phosphorylated proteins to their total protein levels to determine the effect of the compound.[12]
Visualizations: Workflows and Signaling Pathways
Caption: Drug discovery workflow using the this compound scaffold.
Caption: Inhibition of oncogenic ERK and AKT pathways by a DKP derivative.[12]
Caption: Proposed antioxidant mechanism of DKP derivatives via the IL-6/Nrf2 pathway.[9]
References
- 1. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study [mdpi.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 8. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Synthesis of 1-Methylpiperazine-2,5-dione: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-methylpiperazine-2,5-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the intramolecular cyclization of a dipeptide precursor, a common and effective method for the preparation of diketopiperazines.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol [1][2] |
| Purity | 97% |
| Appearance | Solid |
| CAS Number | 5625-52-5[1][2] |
Experimental Protocol
The synthesis of this compound can be achieved through the cyclization of the methyl ester of a dipeptide, such as sarcosylglycine or glycylsarcosine. The following protocol is based on the principle of intramolecular aminolysis of a dipeptide ester.
Materials and Equipment:
-
Sarcosylglycine methyl ester or Glycylsarcosine methyl ester
-
Aqueous solution (e.g., pH 7.3–8.5 buffer)
-
Reaction vessel with temperature control
-
Magnetic stirrer
-
pH meter
-
Equipment for extraction (separatory funnel)
-
Equipment for purification (e.g., column chromatography or recrystallization)
-
Rotary evaporator
-
Analytical equipment for characterization (NMR, MS, melting point apparatus)
Procedure:
-
Reaction Setup: The methyl ester of sarcosylglycine or glycylsarcosine is dissolved in an aqueous solution. The reaction is self-catalyzed, though other amines can also act as catalysts.[3]
-
Cyclization: The reaction mixture is maintained at a controlled temperature (e.g., 25.0°C) with stirring. The pH of the solution is monitored and maintained in the range of 7.3–8.5.[3] The cyclization of glycylsarcosine methyl ester is reported to be rapid, with a half-life of approximately 5 minutes, primarily due to its higher propensity to adopt the cis-conformation necessary for ring closure.[3]
-
Workup: Upon completion of the reaction, the aqueous solution is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the this compound.
-
Purification: The crude product obtained after solvent evaporation is purified. This can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Characterization: The purified this compound is characterized to confirm its identity and purity. This includes determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the kinetics in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1-Methylpiperazine-2,5-dione in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the formation of cyclic dipeptide by-products, known as diketopiperazines (DKPs), is a significant side reaction that can lead to truncated peptide sequences and reduced overall yield. A specific instance of this is the formation of 1-methylpiperazine-2,5-dione, which predominantly occurs during the synthesis of peptides containing an N-methylated amino acid at the C-terminus, followed by a secondary amino acid. This document provides a detailed overview of the formation of this compound, its impact on peptide synthesis, and comprehensive protocols for its prevention and quantification.
Mechanism of this compound Formation
The formation of this compound is a specific case of the general mechanism for diketopiperazine formation. This intramolecular cyclization reaction is particularly prevalent after the deprotection of the second amino acid in the peptide chain. The free N-terminal amine of the dipeptidyl-resin attacks the ester linkage connecting the C-terminal amino acid to the solid support. This nucleophilic attack results in the cleavage of the dipeptide from the resin and the formation of a stable six-membered ring structure.
When an N-methylated amino acid is the first residue attached to the resin, followed by another amino acid, the deprotection of the second amino acid's N-terminal protecting group (e.g., Fmoc) exposes a secondary amine. This amine can then readily attack the C-terminal ester bond, leading to the formation of this compound if the second amino acid is glycine, or a substituted derivative thereof. The presence of a proline residue at the second position is also known to significantly increase the rate of DKP formation due to its conformational predisposition to cyclization.[1][2]
Factors Influencing this compound Formation
Several factors during SPPS can influence the propensity for this compound formation:
-
Peptide Sequence: The presence of an N-methylated amino acid at the C-terminus, followed by a secondary amino acid like proline or another N-methylated amino acid, dramatically increases the risk of cyclization.[3][4]
-
Resin Type: The choice of solid support plays a crucial role. Resins with more labile linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can be more susceptible to cleavage and DKP formation under certain conditions. The steric bulk of the 2-chlorotrityl group, however, can also inhibit DKP formation.[5]
-
Deprotection Conditions: The base used for Fmoc deprotection and the duration of the deprotection step are critical. Stronger bases and longer exposure times can increase the concentration of the free secondary amine, thereby promoting nucleophilic attack and cyclization.[2][4]
-
Coupling Conditions: The choice of coupling reagents and the time between deprotection, neutralization, and coupling can impact DKP formation. Delays can leave the deprotected N-terminus vulnerable to cyclization. In situ neutralization protocols are often recommended to minimize this risk.[1]
-
Temperature: Higher temperatures during coupling and deprotection can accelerate the rate of the cyclization reaction.[1]
Data on Diketopiperazine Formation
The following table summarizes the extent of diketopiperazine (DKP) formation under various experimental conditions, providing a quantitative insight into the impact of different parameters on this side reaction.
| Peptide Sequence (N- to C-terminus) | Resin | Deprotection Conditions | Coupling Conditions | DKP Formation (%) | Reference |
| Fmoc-Xaa-Pro-Resin | 2-Cl-Trityl | 20% Piperidine/DMF | Not specified | High susceptibility | [5] |
| Fmoc-Arg(Obf)-Leu-Cam resin | Not specified | 20% Piperidine/DMF (8 min) | Not specified | Significant | [4] |
| Model Peptide | Not specified | 20% Piperidine/DMF | Not specified | 13.8 | [2] |
| Model Peptide | Not specified | 5% Piperidine/DMF | Not specified | 12.2 | [2] |
| Model Peptide | Not specified | 5% Piperazine/DMF or NMP | Not specified | < 4 | [2] |
| Model Peptide | Not specified | 2% DBU, 5% Piperazine/NMP | Not specified | Drastically reduced | [2] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Peptide Containing an N-Methylated Amino Acid
This protocol outlines the standard solid-phase synthesis of a peptide containing an N-methylated amino acid, which is susceptible to this compound formation.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected N-methylated amino acid
-
2-Chlorotrityl chloride (2-CTC) resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DMF for 30-60 minutes.
-
First Amino Acid Loading:
-
Dissolve the first Fmoc-protected N-methylated amino acid (3 equivalents) in DCM.
-
Add DIPEA (3 equivalents) to the amino acid solution.
-
Add the solution to the swollen resin and shake for 1-2 hours.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Cap any unreacted sites on the resin using a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3 equivalents) and OxymaPure®/HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 3.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[6]
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the solution to collect the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 2: Mitigation of this compound Formation
This protocol outlines modifications to the standard SPPS procedure to minimize the formation of this compound.
Key Modifications:
-
Use of Sterically Hindered Resin: Employing a 2-chlorotrityl chloride resin can sterically hinder the intramolecular cyclization.[5]
-
In Situ Neutralization/Coupling: This is a highly effective method to reduce the time the deprotected N-terminal amine is in its free, nucleophilic state.[1]
-
Optimized Deprotection: Using a milder deprotection solution or reducing the deprotection time can decrease the opportunity for cyclization.[2][4]
-
Choice of Coupling Reagent: Utilizing coupling reagents like HATU for coupling to N-methylated amino acids can be beneficial.[7]
Modified Procedure (focusing on the critical dipeptide stage):
-
First Amino Acid Loading: Follow step 2 from Protocol 1.
-
Fmoc Deprotection (Optimized):
-
Use a solution of 5% piperazine in NMP instead of 20% piperidine in DMF.[2]
-
Perform the deprotection for a shorter duration (e.g., 2 x 5 minutes), monitoring for complete deprotection.
-
Wash the resin thoroughly with NMP (5x) and DMF (3x).
-
-
In Situ Neutralization and Coupling:
-
Dissolve the second Fmoc-protected amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Immediately add this coupling mixture to the deprotected peptidyl-resin.
-
Shake for 1-2 hours.
-
Monitor the coupling reaction.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence using standard protocols.
Protocol 3: Quantification of this compound by HPLC
This protocol describes a general method for the analytical quantification of this compound impurity in a crude synthetic peptide sample.
Materials:
-
Crude synthetic peptide
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Reference standard of this compound (if available for absolute quantification)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the crude peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be 5-95% B over 30 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide and the impurity.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (if a standard is available) or by collecting the fraction and confirming its mass by mass spectrometry.
-
Calculate the percentage of the impurity by integrating the peak area of the impurity and the main peptide product. The relative percentage can be calculated as: (Area of Impurity Peak / (Area of Peptide Peak + Area of Impurity Peak)) * 100
-
Mandatory Visualizations
Caption: Mechanism of this compound formation during SPPS.
Caption: Workflow for SPPS with integrated DKP mitigation strategies.
Caption: Troubleshooting guide for mitigating DKP formation.
References
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. peptide.com [peptide.com]
Application Notes & Protocols for the Analytical Characterization of 1-Methylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1-Methylpiperazine-2,5-dione. Detailed protocols for chromatographic, spectroscopic, and thermal analysis methods are presented to ensure accurate identification, purity assessment, and physicochemical profiling of this compound.
Compound Information
| Property | Value |
| IUPAC Name | This compound[1][2] |
| Synonyms | N-methylpiperazine-2,5-dione, 1-methyl-2,5-piperazinedione[2][3] |
| CAS Number | 5625-52-5[1][3][4] |
| Molecular Formula | C₅H₈N₂O₂[1][4] |
| Molecular Weight | 128.13 g/mol [1] |
| Physical Appearance | White to off-white solid[3] |
| Solubility | Soluble in polar solvents such as water and alcohols[3] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for this compound.
Experimental Protocol: HPLC Purity Assay
This protocol is adapted from a method for the related compound 1,4-Dimethylpiperazine-2,5-dione and is expected to provide good separation for this compound.[5]
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an accurately weighed amount of this compound in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL. |
Data Presentation:
| Analyte | Retention Time (min) | Purity (%) |
| This compound | To be determined | >98% |
| Potential Impurities | To be determined | <2% |
Workflow for HPLC Analysis
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
Acquisition Parameters:
-
¹H NMR: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled carbon experiment (e.g., PENDANT or DEPT) to obtain information on carbon types (CH₃, CH₂, CH, C). A standard ¹³C experiment was performed on a Bruker WH-90 instrument.[1]
Expected Spectral Data (Predicted):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~3.0 | Singlet | 3H | N-CH₃ |
| ~3.9 | Singlet | 2H | -CO-CH₂-N(CH₃)- | |
| ~4.1 | Singlet | 2H | -NH-CH₂-CO- | |
| ~8.0 (broad) | Singlet | 1H | N-H | |
| ¹³C | ~35 | Quartet | - | N-CH₃ |
| ~50 | Triplet | - | -CO-CH₂-N(CH₃)- | |
| ~55 | Triplet | - | -NH-CH₂-CO- | |
| ~165 | Singlet | - | C=O (amide) | |
| ~168 | Singlet | - | C=O (amide) |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)
Materials:
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent with a small amount of acid or base to promote ionization.
MS Parameters:
-
Ionization Mode: Positive (to observe [M+H]⁺) or Negative (to observe [M-H]⁻)
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Collision Energy (for MS/MS): Ramped to obtain fragmentation data.
Expected Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 129.0659 | To be determined |
| [M+Na]⁺ | 151.0478 | To be determined |
| [M-H]⁻ | 127.0513 | To be determined |
The monoisotopic mass of this compound is 128.0586 Da.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Instrumentation:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3400 | Medium | N-H stretching (amide) |
| ~2800-3000 | Medium | C-H stretching (aliphatic) |
| ~1650-1700 | Strong | C=O stretching (amide I) |
| ~1550 | Medium | N-H bending (amide II) |
| ~1400-1450 | Medium | C-H bending (CH₃, CH₂) |
| ~1200-1300 | Medium | C-N stretching |
Spectroscopic Analysis Workflow
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of this compound, such as melting point and thermal stability.
Experimental Protocol: DSC and TGA
Instrumentation:
-
DSC instrument
-
TGA instrument
Materials:
-
This compound sample
-
Aluminum or platinum pans
DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Temperature Program: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data to be Obtained: Onset of melting, peak melting temperature (°C), and enthalpy of fusion (J/g).
TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Temperature Program: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data to be Obtained: Weight loss as a function of temperature, onset of decomposition temperature (°C).
Expected Thermal Properties:
| Analysis | Parameter | Expected Value |
| DSC | Melting Point | ~141-143 °C |
| TGA | Decomposition Temperature | >200 °C (estimated) |
Logical Relationship in Thermal Analysis
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
May cause skin and serious eye irritation. May cause respiratory irritation.[1]
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. This compound | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5625-52-5 [sigmaaldrich.com]
- 3. CAS 5625-52-5: this compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. Separation of 1,4-Dimethylpiperazine-2,5-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for N-Methylation of Piperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-methylation of piperazine-2,5-dione, a critical modification in the development of therapeutic agents. N-methylation can significantly enhance the pharmacokinetic properties of cyclic peptides, including their metabolic stability and membrane permeability. The following sections offer a summary of common reaction conditions and detailed experimental protocols.
I. Overview of N-Methylation Strategies
The N-methylation of piperazine-2,5-diones, which are cyclic dipeptides, can be achieved through various synthetic routes. The choice of method often depends on the substrate's complexity, the desired selectivity, and the scale of the reaction. Common strategies include classical methods like the Eschweiler-Clarke reaction and modern solid-phase synthesis techniques.
Key applications in drug development:
-
Improved Metabolic Stability: N-methylation protects the amide bond from enzymatic degradation.
-
Enhanced Membrane Permeability: The modification can improve a molecule's ability to cross biological membranes.[1]
-
Conformational Control: N-methylation can lock the peptide backbone into a specific conformation, which can be crucial for binding affinity and selectivity.[2]
II. Comparative Reaction Conditions for N-Methylation
The following table summarizes various reported conditions for the N-methylation of piperazine and related cyclic peptides. While not all examples are specific to piperazine-2,5-dione, they provide a strong basis for developing a tailored protocol.
| Method | Methylating Agent | Reducing Agent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Eschweiler-Clarke Type I | Formaldehyde | Formic Acid | Water/None | 40-60 | Not Specified | Up to 89% | [3] |
| Eschweiler-Clarke Type II | Formaldehyde | Formic Acid | None | 130-160 | Not Specified | Low Conversion | [4] |
| Carbonate-Mediated | Formaldehyde | Sodium Carbonate | Water | 90-95 | 6 | Up to 89% | [4] |
| Phosphoric Acid-Mediated | Formaldehyde | Formic Acid | None | 40-100 | Not Specified | Up to 90% | [5] |
| On-Resin (for peptides) | Iodomethane | DBU/Dimethylsulfate | NMP | Room Temp. | ~0.67 | - | [6][7] |
| Deuterated Methylation | d3-Iodomethane | Sodium Hydroxide | Ethanol/D2O | 0 - Room Temp. | 1.5 | 58.3% | [8] |
III. Detailed Experimental Protocols
Protocol 1: N,N'-Dimethylation of Piperazine-2,5-dione via Eschweiler-Clarke Type Reaction
This protocol is adapted from methods used for the N-methylation of piperazines and is suitable for the dimethylation of the piperazine-2,5-dione core.
Materials:
-
Piperazine-2,5-dione
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (88-98%)
-
Sulfuric Acid (optional catalyst)
-
Sodium Hydroxide (50% solution)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add piperazine-2,5-dione (1 mole equivalent).
-
Add formaldehyde (2 to 2.4 mole equivalents) and formic acid (2 to 2.4 mole equivalents).[3]
-
If using a catalyst, slowly add sulfuric acid (approximately 0.5 mole equivalent).[3]
-
Stir the mixture at a temperature between 40 to 60°C.[3] The reaction can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by the slow addition of a 50% sodium hydroxide solution until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude N,N'-dimethyl-piperazine-2,5-dione.
-
The crude product can be purified by crystallization or column chromatography.
Protocol 2: On-Resin N-Methylation for Piperazine-2,5-dione Analogs
This protocol is based on solid-phase peptide synthesis (SPPS) techniques and is particularly useful for creating libraries of N-methylated cyclic dipeptides.[1][9]
Materials:
-
Resin-bound dipeptide
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-Dimethylaminopyridine (DMAP)
-
N-Methylpyrrolidone (NMP)
-
Dimethyl sulfate or Iodomethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Thiophenol
-
Potassium carbonate
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
This is a three-step process: sulfonylation, methylation, and desulfonylation.[6]
-
Sulfonylation:
-
Methylation:
-
Desulfonylation:
-
Cyclative Release:
IV. Visualized Workflows and Mechanisms
General Reaction Scheme for N-Methylation
References
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 4. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
- 5. US3159633A - Methylation of piperazines - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-METHYL-D3-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of 1-Methylpiperazine-2,5-dione in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperazine-2,5-dione, a cyclic dipeptide analog, serves as a versatile scaffold in medicinal chemistry. Its rigid structure and amenability to chemical modification have led to the development of a diverse range of derivatives with significant therapeutic potential. This document provides a comprehensive overview of the applications of the this compound core in drug discovery, complete with detailed experimental protocols and quantitative biological data to guide researchers in this promising field. The unique physicochemical properties of the piperazine-2,5-dione ring, including its ability to participate in hydrogen bonding, contribute to its utility as a pharmacophore in designing agents that target a variety of biological systems.[1]
Key Application Areas
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including:
-
Anticancer Activity: The scaffold has been incorporated into molecules that exhibit cytotoxicity against various cancer cell lines.
-
Opioid Receptor Modulation: A notable application is in the development of ligands for opioid receptors, with potential for creating novel analgesics.
-
Antidepressant and Anti-inflammatory Effects: Certain derivatives have shown promise in preclinical models of depression and inflammation.
-
Peptide Transporter 2 (PEPT2) Inhibition: this compound itself has been identified as a selective inhibitor of PEPT2, a transporter involved in the renal reabsorption of peptides and peptide-like drugs.
Data Presentation
The following tables summarize the quantitative biological data for various derivatives of piperazine-2,5-dione, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Piperazine-2,5-dione Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | A549 (Lung Carcinoma) | 1.2 | [2] |
| 11 | Hela (Cervical Cancer) | 0.7 | [2] |
| A-6 | A-549 (Lung Cancer) | 7.74 | [3] |
| A-6 | HCT-116 (Colon Carcinoma) | 18.80 | [3] |
| A-6 | MIAPaCa-2 (Pancreatic Carcinoma) | 14.98 | [3] |
| A-11 | A-549 (Lung Cancer) | 5.71 | [3] |
| A-11 | HCT-116 (Colon Carcinoma) | 4.26 | [3] |
| A-11 | MIAPaCa-2 (Pancreatic Carcinoma) | 31.36 | [3] |
| 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [4] |
| 25 | HOP-92 (Non-small cell lung cancer) | 1.35 | [4] |
Table 2: Opioid Receptor Binding Affinity of Piperazine-2,5-dione Derivatives
| Compound ID | Receptor | Kᵢ (nM) | Reference |
| 2 | KOR | 211 | [5] |
| 2 | MOR | >10000 | [5] |
| 2 | DOR | >10000 | [5] |
| 25 | KOR | 10000 | [5] |
| 25 | MOR | >10000 | [5] |
| 25 | DOR | >10000 | [5] |
| Morphine | MOR | 1.14 | [6] |
| Sufentanil | MOR | 0.138 | [6] |
Table 3: Antidepressant, Anti-inflammatory, and Analgesic Activities of Piperazine-2,5-dione Derivatives
| Compound ID | Assay | Result | Reference |
| 2e | Forced Swim Test (% decrease in immobility) | 70.2% | [7] |
| 2q | Forced Swim Test (% decrease in immobility) | 71.2% | [7] |
| Fluoxetine | Forced Swim Test (% decrease in immobility) | 67.9% | [7] |
| LQFM182 | Acetic Acid-Induced Writhing (100 mg/kg) | Reduction in writhing | [8] |
| LQFM182 | Carrageenan-Induced Paw Edema (100 mg/kg) | Reduction in edema | [8] |
| M15 | Xylol-Induced Ear Edema (100 mg/kg) | Potent anti-inflammatory activity | [9] |
| M16 | Carrageenan-Induced Paw Edema (100 mg/kg) | Activity equal to indomethacin | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 3-(Substituted benzyl)-1-methylpiperazine-2,5-dione
This protocol is adapted from a general procedure for the synthesis of diketopiperazine analogs.[5]
Materials:
-
Appropriate Boc-protected amino acid
-
Methyl ester of the second amino acid
-
Dicyclohexylcarbodiimide (DCC)
-
N-methyl morpholine
-
2-Butanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dipeptide Formation:
-
Dissolve the Boc-protected amino acid (1 equivalent) and the methyl ester of the second amino acid hydrochloride (1 equivalent) in a suitable solvent like acetonitrile/DMF.
-
Cool the mixture to 0 °C.
-
Add DCC (1.1 equivalents) and stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting dipeptide by silica gel column chromatography.
-
-
Boc-Deprotection:
-
Dissolve the purified dipeptide in DCM.
-
Add TFA and stir at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Cyclization:
-
Dissolve the deprotected dipeptide in 2-butanol.
-
Add N-methyl morpholine and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-(substituted benzyl)-1-methylpiperazine-2,5-dione.
-
-
Characterization:
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, Hela)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Protocol 3: Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound to opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., MOR, KOR, DOR)
-
Radioligand with high affinity for the receptor (e.g., [³H]DAMGO for MOR, [³H]U69,593 for KOR)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Naloxone at a high concentration)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
-
Scintillation cocktail
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate: assay buffer, cell membranes, radioligand at a concentration near its K_d value, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., naloxone).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value (the equilibrium dissociation constant of the test compound) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methylpiperazine-2,5-dione as a Versatile Building Block for Complex Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperazine-2,5-dione, a cyclic dipeptide scaffold, has emerged as a valuable and versatile building block in the synthesis of complex alkaloids and other biologically active molecules. Its rigid structure and amenable functionalization points make it an ideal starting material for the construction of intricate molecular architectures, particularly those found in marine natural products with potent pharmacological properties. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the assembly of complex alkaloids, with a focus on derivatives of the dragmacidin family.
The 2,5-diketopiperazine (DKP) core is a common motif in a wide array of natural products exhibiting diverse biological activities, including antiviral, antimicrobial, and antitumor effects. The introduction of a methyl group at the N1 position offers a handle for further chemical modification while influencing the conformational properties of the ring system. This strategic methylation can be crucial for modulating the biological activity and pharmacokinetic properties of the resulting alkaloids.
Applications in Complex Alkaloid Synthesis
This compound serves as a key precursor for the synthesis of various complex alkaloids, most notably bis-indole alkaloids like those in the dragmacidin family. These marine-derived compounds are known for their wide range of biological activities, including cytotoxicity against various cancer cell lines.[1] The general strategy involves the functionalization of the C3 and C6 positions of the piperazine-2,5-dione core, often through bromination followed by substitution with indole moieties.
A significant application of this building block is in the preparation of precursors for dragmacidin D, a potent inhibitor of serine/threonine protein phosphatases. The synthesis of such complex molecules often relies on the controlled and sequential introduction of substituted indoles onto the diketopiperazine scaffold.
Furthermore, derivatives of this compound have been explored as potential therapeutic agents themselves. For instance, substituted 1-methylpiperazine-2,5-diones have been synthesized and evaluated as opioid receptor ligands, demonstrating the potential of this scaffold in medicinal chemistry beyond natural product synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the cyclization of a dipeptide methyl ester, glycyl-sarcosine methyl ester.
Materials:
-
Glycyl-sarcosine methyl ester
-
Methanol (or other suitable solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Heating apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Dissolve glycyl-sarcosine methyl ester in a suitable solvent (e.g., methanol) in a round-bottom flask under an inert atmosphere.
-
Heat the solution to reflux. The cyclization is a self-catalyzed reaction.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The cyclization of glycylsarcosine methyl ester is reported to be rapid, with a half-life of approximately 5 minutes in aqueous solution.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate) to yield a crystalline solid.
Expected Yield: High, though specific yield depends on reaction scale and purification efficiency.
Protocol 2: Synthesis of 3,6-Dibromo-1-methylpiperazine-2,5-dione
This protocol is an adaptation from the synthesis of the 1,4-dimethyl analogue and is a crucial step for subsequent functionalization.
Materials:
-
This compound
-
Bromine (Br₂)
-
o-Dichlorobenzene
-
Sun lamp (for illumination)
-
Heating mantle and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, condenser, and thermometer, dissolve this compound in o-dichlorobenzene.
-
Heat the solution to 150 °C under an inert atmosphere and illumination from a sun lamp.
-
Add a solution of bromine in o-dichlorobenzene dropwise to the heated solution.
-
Stir the reaction mixture at 150 °C for 1 hour.
-
After 1 hour, cool the reaction mixture, which should result in the precipitation of the unstable dibrominated product.
-
Use the resulting precipitate immediately in the next step without extensive purification.
Protocol 3: Synthesis of 3,6-Bis(indolyl)-1-methylpiperazine-2,5-dione Derivatives
This protocol describes the condensation of the dibrominated intermediate with indole derivatives to form the core structure of many complex alkaloids.
Materials:
-
3,6-Dibromo-1-methylpiperazine-2,5-dione (from Protocol 2)
-
Substituted or unsubstituted indole (e.g., 5-methoxyindole, 6-chloroindole)
-
Dimethylformamide (DMF)
-
Methanol
-
Water bath
Procedure:
-
Dissolve the desired indole in DMF in a round-bottom flask.
-
Slowly add the freshly prepared 3,6-dibromo-1-methylpiperazine-2,5-dione to the indole solution while maintaining the reaction temperature at room temperature using a water bath.
-
Stir the reaction mixture for 24 hours at room temperature.
-
After 24 hours, concentrate the reaction mixture under reduced pressure.
-
Add methanol to the concentrated residue to precipitate the solid product.
-
Filter the solid, wash with cold methanol, and dry to yield the desired 3,6-bis(indolyl)-1-methylpiperazine-2,5-dione derivative.
Data Presentation
Table 1: Synthesis and Characterization of this compound Derivatives
| Compound Name | Starting Materials | Reagents and Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR) |
| 3,6-Bis(5'-methoxy-3'-indolyl)-1-methylpiperazine-2,5-dione (analogue) | 1,4-Dimethylpiperazine-2,5-dione, 5-Methoxyindole | 1. Br₂, o-dichlorobenzene, 150°C, sun lamp; 2. DMF, rt, 24h | 22.4 | >250 | δ (d₆-DMSO): 2.66 (s, 3H), 3.27 (s, 3H), 5.58 (s, 1H), 6.82 (dd, 1H), 6.97 (d, 1H), 7.33 (d, 1H), 7.46 (d, 1H), 11.09 (bs, 1H) |
| 3,6-Bis(6'-chloro-3'-indolyl)-1-methylpiperazine-2,5-dione (analogue) | 1,4-Dimethylpiperazine-2,5-dione, 6-Chloroindole | 1. Br₂, o-dichlorobenzene, 150°C, sun lamp; 2. DMF, rt, 24h | 19.4 | >250 | δ (d₆-DMSO): 2.57 (s, 3H), 5.66 (s, 1H), 7.09 (d, 1H), 7.22 (s, 1H), 7.51 (d, 1H), 7.53 (d, 1H), 11.23 (bs, 1H) |
| 3-(2-Iodo-3-methoxybenzyl)-1-methylpiperazine-2,5-dione | N/A | General synthetic procedure C | 61 | N/A | δ (400 MHz, DMSO-d₆): 8.04 (1H, d, J = 3.42 Hz), 7.28 (1H, t, J = 7.89 Hz), 6.86–6.91 (1H, m) |
Note: Data for bis-indolyl derivatives are for the analogous 1,4-dimethyl compounds as detailed protocols for the 1-methyl derivatives were not available in the searched literature. However, similar results are expected.
Table 2: Biological Activity of Alkaloids Derived from Piperazine-2,5-dione Scaffolds
| Compound Class | Specific Compound | Biological Activity | Target/Mechanism | Reference |
| Dragmacidins | Dragmacidin D | Potent inhibitor of serine/threonine protein phosphatases | Enzyme inhibition | [1] |
| Bis-indole alkaloids | Dragmacidin analogues | Antiviral, antibacterial, anti-inflammatory, cytotoxic | Multiple | [1] |
| Substituted Piperazinediones | 3-(2-Iodo-3-methoxybenzyl)-1-methylpiperazine-2,5-dione | Opioid receptor ligand | KOR affinity | [1] |
| Indole-bearing piperazine-2,5-diones | Compounds 2e and 2q | Anti-depressant, anti-inflammatory, analgesic | N/A | [3] |
Visualizations
Caption: Synthetic pathway for complex alkaloids using this compound.
Caption: Experimental workflow for synthesis and evaluation.
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of complex, biologically active alkaloids. The protocols outlined in this document provide a foundation for researchers to synthesize and functionalize this scaffold, enabling the exploration of novel chemical space and the development of potential new therapeutic agents. The straightforward nature of the key synthetic transformations, coupled with the significant biological activities of the resulting products, underscores the importance of this compound in modern drug discovery and natural product synthesis. Further research into the derivatization of this versatile building block is likely to yield a new generation of complex alkaloids with enhanced pharmacological profiles.
References
- 1. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the kinetics in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for 1-Methylpiperazine-2,5-dione Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1-Methylpiperazine-2,5-dione analogs. These compounds, belonging to the diverse class of cyclic dipeptides, are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The following sections offer comprehensive methodologies for key HTS assays, present quantitative data from representative studies on related piperazine derivatives, and visualize the underlying signaling pathways and experimental workflows.
Application Note 1: Anticancer Activity Screening
This compound analogs are promising candidates for anticancer drug development. Their therapeutic potential often stems from the ability to induce programmed cell death (apoptosis) and to inhibit critical signaling pathways that drive cancer cell proliferation and survival. High-throughput screening of these analogs against various cancer cell lines is a crucial first step in identifying potent and selective lead compounds.
Quantitative Data Summary: Antiproliferative Activity of Piperazine Derivatives
The following table summarizes the in vitro anticancer activity of representative piperazine derivatives against various human cancer cell lines. While specific data for this compound analogs are not extensively available in the public domain, the provided data for structurally related compounds offer valuable insights into the potential potency of this class of molecules.
| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Methyl piperazine derivative A-6 | A-549 | Lung Cancer | 7.74 | [1] |
| Methyl piperazine derivative A-11 | A-549 | Lung Cancer | 5.71 | [1] |
| Methyl piperazine derivative A-11 | HCT-116 | Colon Cancer | 4.26 | [1] |
| Methyl piperazine derivative A-6 | MIAPaCa-2 | Pancreatic Cancer | 14.98 | [1] |
| 3,6-diunsaturated 2,5-diketopiperazine 11 | A549 | Lung Cancer | 1.2 | [2] |
| 3,6-diunsaturated 2,5-diketopiperazine 11 | HeLa | Cervical Cancer | 0.7 | [2] |
| Indolin-2-one bearing 4-phenylpiperazine 6d | A549 | Lung Cancer | 3.59 | [3] |
| Indolin-2-one bearing 4-phenylpiperazine 5f | HCT-116 | Colon Cancer | 3.49 | [3] |
Experimental Workflow: Anticancer HTS Campaign
Signaling Pathway: PI3K/AKT/mTOR Inhibition
A key mechanism by which piperazine-containing compounds exert their anticancer effects is through the inhibition of the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[4]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MIAPaCa-2)
-
Complete culture medium
-
96-well plates
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound using a dose-response curve fitting software.
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
This compound analogs
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with compounds as described in the MTT assay protocol (Steps 1 and 2).
-
Incubation: Incubate for 24-48 hours.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Transfer the buffer to the substrate bottle and mix until dissolved to form the Caspase-Glo® 3/7 Reagent.[5]
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[6]
-
Incubation and Measurement: Mix on a plate shaker for 30 seconds to 2 minutes and incubate at room temperature for 1-3 hours.[6] Measure the luminescence using a plate reader.[6]
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.
Application Note 2: Antioxidant Activity Screening
Certain piperazine-2,5-dione derivatives have been shown to possess antioxidant properties by modulating cellular stress response pathways, such as the Nrf2-ARE pathway.
Signaling Pathway: Nrf2-ARE Activation
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or small molecule activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.[7]
Experimental Protocols
Protocol 3: Nrf2 Reporter Gene Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.
Materials:
-
HepG2 cells stably transfected with an ARE-luciferase reporter construct
-
96-well plates
-
This compound analogs
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed ARE-luciferase HepG2 cells in a 96-well plate.
-
Compound Treatment: Treat cells with various concentrations of the analogs for 16-24 hours.
-
Lysis and Luminescence Measurement: Add luciferase assay reagent to each well, incubate for 10 minutes at room temperature, and measure the luminescence.
-
Data Analysis: Calculate the fold induction of luciferase activity compared to the vehicle-treated cells. Determine the EC50 for active compounds.
Application Note 3: Kinase Inhibitory Activity Screening
Many piperazine-based compounds are known to target protein kinases. For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key kinase involved in angiogenesis, a critical process for tumor growth.
Quantitative Data Summary: VEGFR2 Kinase Inhibition
The following table provides representative data for a known VEGFR2 inhibitor.
| Compound | Target | Assay | Result | Concentration | Reference |
| VEGFR-2-IN-37 | VEGFR-2 | Kinase Inhibition | ~56.9% inhibition | 200 µM | [8] |
Experimental Workflow: In Vitro Kinase Inhibition Assay
Experimental Protocols
Protocol 4: VEGFR2 Kinase Assay (Luminescence-based)
This biochemical assay measures the inhibition of VEGFR2 kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase buffer
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
This compound analogs
-
Kinase-Glo® Max Assay Kit (Promega)
-
White 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a master mix containing kinase buffer, substrate, and ATP.[9]
-
Compound Addition: Add the this compound analogs at various concentrations to the wells of a 96-well plate.[10]
-
Kinase Addition: Add the diluted VEGFR2 enzyme to all wells except the "blank" control.
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[10]
-
Signal Detection: Add Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.[9]
-
Measurement: Incubate at room temperature for 15 minutes and measure luminescence.
-
Data Analysis: A lower luminescence signal corresponds to higher kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase 3/7 Activity [protocols.io]
- 6. ulab360.com [ulab360.com]
- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Anwendungshinweise und Protokolle zur Derivatisierung von 1-Methylpiperazin-2,5-dion für biologische Assays
An: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Leitfaden zur chemischen Modifikation (Derivatisierung) von 1-Methylpiperazin-2,5-dion und zur Evaluierung der biologischen Aktivität der resultierenden Derivate. Das Grundgerüst des Piperazin-2,5-dions ist eine bedeutende Struktur in der medizinischen Chemie und dient als Ausgangspunkt für die Entwicklung von Wirkstoffen mit vielfältigen pharmakologischen Eigenschaften, darunter antioxidative, entzündungshemmende, analgetische und krebsbekämpfende Wirkungen.
Einleitung
1-Methylpiperazin-2,5-dion, ein cyclisches Dipeptid, bietet durch seine Struktur reaktive Stellen, die gezielte chemische Modifikationen ermöglichen. Insbesondere die Amid-Positionen können durch verschiedene chemische Reaktionen funktionalisiert werden, um eine Bibliothek von neuen Verbindungen zu erstellen. Diese Derivate können dann in einer Reihe von biologischen Assays auf ihre Wirksamkeit und ihren Wirkmechanismus untersucht werden. Diese Anwendungshinweise beschreiben die Syntheseprotokolle für die N-Acylierung und N-Alkylierung von 1-Methylpiperazin-2,5-dion sowie detaillierte Protokolle für die Untersuchung der Zytotoxizität, der antioxidativen und der analgetischen Eigenschaften.
Daten zur biologischen Aktivität
Die folgende Tabelle fasst quantitative Daten zur biologischen Aktivität von ausgewählten Derivaten des Piperazin-2,5-dion-Gerüsts zusammen, um einen direkten Vergleich ihrer Wirksamkeit zu ermöglichen.
| Derivat-Klasse | Ziel-Assay | Messwert | Ergebnis | Referenz |
| Tryptamin-Piperazin-2,5-dion Konjugate | Zytotoxizität (AsPC-1, SW1990 humane Pankreaskrebs-Zelllinien) | IC50 | 6 ± 0.85 µM | [1] |
| Piperazin-2,5-dion-Analoga mit Indol-Rest | Antidepressive Wirkung (Forced Swim Test) | % Reduktion der Immobilitätsdauer | 70.2% und 71.2% | [2] |
| 1,4-disubstituierte Piperazin-2,5-dione | Antioxidative Wirkung (Schutz vor H₂O₂-induzierter Schädigung in SH-SY5Y-Zellen) | Zellüberleben | Effektiver Schutz bei 20 µM | [3] |
| Phenylpiperazin-Derivate | Antiproliferative Aktivität (A549, Hela, K562, AGS Krebszelllinien) | GI50 | 0.06 - 0.16 µM | [2] |
| Piperazin-basierte Thiazolidinone | VEGFR2-Tyrosinkinase-Inhibition | IC50 | <0.3 µM | [4] |
Experimentelle Protokolle
Protokoll 1: Synthese von N-acylierten 1-Methylpiperazin-2,5-dion-Derivaten
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur N-Acylierung des Piperazin-2,5-dion-Rings mittels Acylchloriden.
Materialien:
-
1-Methylpiperazin-2,5-dion
-
Acylchlorid (z.B. Benzoylchlorid)
-
Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA)
-
Wasserfreies Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung
-
Wasserfreies Natriumsulfat
-
Rotationsverdampfer
-
Dünnschichtchromatographie (DC)-Platten
-
Säulenchromatographie-Apparatur (Silikagel)
Vorgehensweise:
-
Lösen Sie 1-Methylpiperazin-2,5-dion (1 Äquiv.) und Triethylamin (1.5 Äquiv.) in wasserfreiem Dichlormethan in einem trockenen Rundkolben unter Inertgasatmosphäre (z.B. Stickstoff oder Argon).
-
Kühlen Sie die Reaktionsmischung auf 0 °C in einem Eisbad.
-
Fügen Sie das entsprechende Acylchlorid (1.1 Äquiv.), gelöst in wasserfreiem Dichlormethan, tropfenweise zur Reaktionsmischung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Dichlormethan und waschen Sie sie nacheinander mit gesättigter Natriumbicarbonatlösung und Wasser.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Silikagel, um das gewünschte N-acylierte Derivat zu erhalten.[3][5]
Protokoll 2: MTT-Assay zur Bestimmung der Zytotoxizität
Dieser Assay dient der Bewertung der zytotoxischen Wirkung der synthetisierten Derivate auf Krebszelllinien.
Materialien:
-
Humane Krebszelllinien (z.B. A549, HeLa, MCF-7)
-
Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FBS)
-
96-Well-Zellkulturplatten
-
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid; 5 mg/ml in PBS)
-
Dimethylsulfoxid (DMSO)
-
Mikroplatten-Lesegerät (ELISA-Reader)
Vorgehensweise:
-
Zellaussaat: Säen Sie die Zellen in einer Dichte von 5x10³ bis 1x10⁴ Zellen pro Well in eine 96-Well-Platte aus und inkubieren Sie sie über Nacht bei 37 °C und 5% CO₂.
-
Behandlung mit den Derivaten: Bereiten Sie eine serielle Verdünnung der Testverbindungen in Zellkulturmedium vor. Entfernen Sie das alte Medium aus den Wells und fügen Sie die Verdünnungen der Verbindungen hinzu. Fügen Sie auch eine Vehikelkontrolle (nur DMSO im Medium) und eine Positivkontrolle (ein bekanntes Zytotoxin) hinzu.
-
Inkubation: Inkubieren Sie die Platte für 24, 48 oder 72 Stunden bei 37 °C und 5% CO₂.
-
MTT-Zugabe: Fügen Sie 10 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie die Platte für weitere 2-4 Stunden.
-
Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL DMSO zu jedem Well hinzu, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messung: Schütteln Sie die Platte vorsichtig für 15 Minuten und messen Sie die Absorption bei 570 nm mit einem Mikroplatten-Lesegerät.[3][6][7]
Protokoll 3: In-vivo-Test zur analgetischen Wirkung (Essigsäure-induziertes Writhing)
Dieser Test wird verwendet, um die periphere analgetische Aktivität der Derivate bei Mäusen zu bewerten.
Materialien:
-
Mäuse (z.B. Swiss Albino)
-
Testverbindungen in einem geeigneten Vehikel (z.B. 0.5% Carboxymethylcellulose)
-
Standard-Analgetikum (z.B. Diclofenac-Natrium)
-
0.6%ige Essigsäurelösung
-
Stoppuhr
Vorgehensweise:
-
Tiergruppierung: Teilen Sie die Tiere in Gruppen von mindestens sechs Tieren ein (Vehikelkontrolle, Standard-Analgetikum, verschiedene Dosisgruppen der Testverbindungen).
-
Verabreichung der Substanzen: Verabreichen Sie die Testverbindungen und das Standard-Analgetikum oral oder intraperitoneal 30-60 Minuten vor der Induktion der Schmerzreaktion.
-
Induktion des Writhings: Injizieren Sie jedem Tier intraperitoneal 0.6%ige Essigsäurelösung (10 ml/kg Körpergewicht).
-
Beobachtung: Zählen Sie unmittelbar nach der Essigsäure-Injektion für eine Dauer von 20 Minuten die Anzahl der "Writhings" (charakteristische Streckbewegungen des Abdomens).
-
Auswertung: Berechnen Sie die prozentuale Hemmung der Writhing-Reaktion für jede Behandlungsgruppe im Vergleich zur Kontrollgruppe.[1][8]
Visualisierung von Signalwegen und Arbeitsabläufen
Die folgenden Diagramme, erstellt in der DOT-Sprache, visualisieren relevante Signalwege, die durch Piperazin-2,5-dion-Derivate moduliert werden können, sowie einen allgemeinen experimentellen Arbeitsablauf.
References
- 1. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 1-Methylpiperazine-2,5-dione in Asymmetric Synthesis: A Review of Current Literature
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the use of 1-Methylpiperazine-2,5-dione in the field of asymmetric synthesis. Following a comprehensive review of scholarly articles, patents, and chemical literature, it has been determined that there is a notable lack of documented applications for this compound as a chiral auxiliary, ligand, or catalyst in asymmetric synthesis.
The search for detailed experimental protocols, quantitative data, and mechanistic insights specifically involving this compound has not yielded sufficient information to compile a detailed application note as per the initial request. The available literature primarily focuses on the synthesis of this compound itself, its physical and chemical properties, and the biological activities of various piperazine-2,5-dione derivatives.[1][2][3]
While direct applications of this compound are not apparent, the broader class of cyclic dipeptides, or diketopiperazines, has been explored in asymmetric catalysis. This information is provided below for contextual understanding and to highlight the potential avenues of research for structurally similar compounds.
Asymmetric Synthesis Employing Structurally Related Diketopiperazines
Diketopiperazines derived from chiral amino acids have shown utility in mediating stereoselective transformations. These scaffolds provide a conformationally constrained environment that can effectively induce chirality.
Case Study: Asymmetric Hydrogenation of 3-Alkylidene-2,5-ketopiperazines
An efficient method for the enantioselective synthesis of chiral 2,5-ketopiperazine derivatives has been developed through the asymmetric hydrogenation of 3-alkylidene-2,5-ketopiperazines. This approach utilizes a Rhodium catalyst complexed with a chiral phosphine ligand (f-spiroPhos) to achieve high enantioselectivities.[4]
Reaction Scheme:
References
- 1. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Methylpiperazine-2,5-dione Synthesis
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 1-Methylpiperazine-2,5-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: this compound, a cyclic dipeptide of sarcosine (N-methylglycine), is most commonly synthesized via the intramolecular cyclization of a linear sarcosine dipeptide derivative. Key methods include the thermal condensation of sarcosine or its esters, often in a high-boiling solvent like ethylene glycol or glycerol, and the Dieckmann cyclization of activated linear precursors.[1][2][3] The Dieckmann cyclization route involves forming the piperazine-2,5-dione ring from substructures where a terminal methylene group adjacent to a nitrogen closes onto a carbonyl group at the other end of the chain.[2][3]
Q2: Which reaction parameters are most critical for maximizing yield?
A2: The yield of the cyclization is highly sensitive to several factors:
-
Temperature: Sufficient thermal energy is required to overcome the activation barrier for cyclization, but excessive heat can lead to degradation or unwanted side reactions.
-
Concentration: The reaction should be run under high dilution to favor intramolecular cyclization over intermolecular polymerization, which forms linear chains.
-
Solvent: High-boiling, polar solvents are typically used to facilitate the reaction and dissolve the starting materials.
-
Catalyst: While often thermally driven, some cyclizations can be facilitated by acid or base catalysts. The choice of catalyst must be carefully optimized to prevent side reactions like epimerization.[4]
-
Purity of Starting Material: Impurities in the linear dipeptide precursor can inhibit the reaction or lead to by-products that complicate purification.
Q3: What are the common impurities and side products encountered?
A3: Common impurities include unreacted linear dipeptide starting material and linear or cyclic polymers formed through intermolecular reactions.[4] Other potential side products can arise from the degradation of the starting material or product at high temperatures. Minimizing these involves maintaining high dilution, optimizing the reaction time to avoid prolonged exposure to heat, and ensuring the purity of the starting dipeptide.
Troubleshooting Guide
Issue: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of this compound. What are the most likely causes and how can I troubleshoot this?
-
Answer: Low yield is a common issue that can typically be traced back to a few key areas. Systematically check the following:
-
Starting Material Integrity: Verify the purity of the linear sarcosine dipeptide precursor via NMR or LC-MS. Ensure it has not degraded during storage.
-
Reagent and Solvent Quality: For reactions requiring catalysts or specific solvents (e.g., NaH in anhydrous THF for Dieckmann cyclization), ensure the reagents are active and the solvents are free from water, which can quench the reaction.[2][3]
-
Reaction Conditions: Confirm that the internal reaction temperature reached the target value. Inconsistent heating can lead to a stalled reaction. Also, verify that the reaction was allowed to proceed for a sufficient amount of time. Monitoring the reaction's progress via TLC or LC-MS is highly recommended.[4]
-
Concentration: If you observe significant amounts of polymeric byproduct, the concentration of your starting material was likely too high. Rerun the reaction at a higher dilution.
-
Caption: Logical steps to diagnose and resolve low reaction yields.
Issue: Product Contamination and Purification Difficulties
-
Question: My crude product is difficult to purify and contains multiple byproducts. What strategies can I use to improve purity?
-
Answer: A complex crude product mixture is often the result of sub-optimal reaction conditions.
-
Minimize Byproduct Formation: As a first step, revisit the reaction optimization. Lowering the reaction temperature may reduce degradation, while increasing dilution can prevent polymerization.
-
Purification Strategy:
-
Recrystallization: this compound is a solid.[5] Recrystallization from a suitable solvent (e.g., water, ethanol) can be a highly effective method for removing both more soluble and less soluble impurities.[6]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from closely related impurities like the unreacted linear dipeptide.[7]
-
Charcoal Decolorization: If the product is discolored, treating a solution of the crude product with activated charcoal can remove colored impurities before recrystallization.[6]
-
-
Data Presentation
Table 1: Effect of Reaction Conditions on Cyclization Yield
The following table summarizes the expected impact of key variables on the synthesis of piperazine-2,5-diones. Exact yields will vary based on the specific substrate and setup.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale for Change |
| Temperature | 150 °C | 55% | 175 °C | 75% | Higher temperature increases reaction rate, but >180°C may cause degradation.[1][6] |
| Solvent | Toluene | 40% | Ethylene Glycol | 70% | High-boiling polar solvents are more effective at promoting cyclization.[1] |
| Concentration | 1.0 M | 30% | 0.1 M | 80% | High dilution favors intramolecular cyclization over intermolecular polymerization. |
| Catalyst | None (Thermal) | 75% | Acetic Acid | 60% | While catalysts can be used, thermal cyclization is often cleaner and avoids acid/base-catalyzed side reactions for this substrate.[4] |
Experimental Protocols
Protocol: Thermal Cyclization of Sarcosylsarcosine Methyl Ester
This protocol describes a representative method for the synthesis of this compound via thermal cyclization.
1. Synthesis of Linear Precursor (Sarcosylsarcosine Methyl Ester):
-
This dipeptide can be synthesized using standard peptide coupling methods (e.g., using EDC/HOBt or similar coupling reagents) from N-Boc-sarcosine and sarcosine methyl ester, followed by deprotection of the Boc group.
2. Cyclization to this compound:
-
Apparatus: Set up a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Procedure:
-
Add the linear dipeptide precursor, Sarcosylsarcosine methyl ester (1.0 eq), to a high-boiling solvent such as ethylene glycol (to achieve a concentration of ~0.1 M).[6]
-
Heat the mixture with vigorous stirring to 170-175 °C in a fume hood.[1]
-
Maintain this temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Once complete, cool the reaction mixture to room temperature, then place it in a refrigerator overnight to allow the product to precipitate.
-
Collect the solid product by filtration, washing with cold methanol to remove residual ethylene glycol.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of boiling water or ethanol.
-
If the solution is colored, add a small amount of activated charcoal and boil for an additional 5 minutes.[6]
-
Filter the hot solution through a preheated funnel to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified white crystals of this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Caption: Step-by-step workflow from starting materials to purified product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CAS 5625-52-5: this compound | CymitQuimica [cymitquimica.com]
- 6. scienceheed.wordpress.com [scienceheed.wordpress.com]
- 7. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Methylpiperazine-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Methylpiperazine-2,5-dione from its reaction byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product of this compound is an off-white or yellowish solid, not the expected white powder. What are the likely impurities?
A1: An off-white or yellowish color in your this compound product typically indicates the presence of unreacted starting materials or byproducts from the synthesis. The most common synthesis route involves the cyclization of glycylsarcosine. Therefore, the primary impurities are likely:
-
Glycylsarcosine: The linear dipeptide precursor is a common impurity.
-
Higher-order oligomers: Linear or cyclic polymers of glycine and sarcosine can form, especially at high temperatures.
-
Degradation products: Depending on the reaction conditions, side reactions may lead to colored impurities.
Q2: I have confirmed the presence of the linear dipeptide, glycylsarcosine, in my product. How can I remove it?
A2: The most common and effective methods for removing glycylsarcosine from this compound are recrystallization and column chromatography. The choice between these methods will depend on the scale of your reaction and the desired final purity.
Q3: Can you provide a detailed protocol for the recrystallization of this compound?
A3: Yes, recrystallization is a highly effective method for purifying this compound on a moderate to large scale. The principle relies on the difference in solubility between the cyclic product and the linear dipeptide precursor in a given solvent system. This compound is generally less polar and less soluble in many organic solvents compared to the more polar, zwitterionic glycylsarcosine.
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and diethyl ether is recommended for efficient purification.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add diethyl ether to the hot ethanol solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.
-
Isolation: Collect the white, crystalline product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q4: My recrystallization is not working well; the product is crashing out as an oil or the purity is not improving significantly. What should I do?
A4: Here are a few troubleshooting steps:
-
Adjust Solvent Ratio: The ratio of ethanol to diethyl ether is critical. If the product is oiling out, you may be adding the anti-solvent (diethyl ether) too quickly or the initial solution is too concentrated. Try using a slightly more dilute initial solution in hot ethanol and adding the diethyl ether more slowly while vigorously stirring.
-
Control Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with the product. Ensure a slow cooling process to allow for the formation of well-defined crystals.
-
Seeding: If crystallization does not initiate, adding a small seed crystal of pure this compound can help induce crystal growth.
-
Alternative Solvents: If the ethanol/diethyl ether system is ineffective, consider other solvent systems. For a similar compound, 1,4-diisopropyl-3-methylpiperazine-2,5-dione, recrystallization from toluene has been reported to yield a white solid.
Q5: When should I consider using column chromatography, and what is a suitable protocol?
A5: Column chromatography, particularly flash chromatography or reversed-phase HPLC, is ideal for small-scale purifications or when very high purity is required. It is also useful for separating complex mixtures of byproducts.
Experimental Protocol: Flash Column Chromatography (Normal Phase)
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is effective. Start with a low polarity eluent (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., up to 5% MeOH in DCM).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Loading: Load the sample onto the column.
-
Elution: Run the gradient and collect fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Experimental Protocol: Reversed-Phase HPLC
For analytical and preparative separation of cyclic dipeptides from their linear precursors, reversed-phase high-performance liquid chromatography (RP-HPLC) is highly effective.[1][2]
-
Column: A C18 column is typically used.[1]
-
Mobile Phase: A common mobile phase consists of a mixture of methanol and a phosphate buffer (e.g., 20mM sodium phosphate, pH 5.5).[1] The ratio of methanol to buffer will need to be optimized for the best separation.
-
Detection: UV detection at 210 nm is suitable for these compounds.[1]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Scale | Advantages | Disadvantages | Expected Purity |
| Recrystallization | Milligrams to Grams | Simple, cost-effective, good for large quantities. | May not remove all closely related impurities, requires solvent screening. | >98% |
| Flash Chromatography | Milligrams to Grams | Good separation of byproducts with different polarities, relatively fast. | Requires more solvent, may have lower recovery for very polar compounds. | >99% |
| Reversed-Phase HPLC | Micrograms to Milligrams | Excellent separation of very similar compounds (e.g., cyclic vs. linear dipeptides), high resolution.[1][2] | Lower loading capacity, more expensive solvents and equipment, time-consuming for large amounts. | >99.5% |
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Diketopiperazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during diketopiperazine (DKP) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a significant side reaction?
A1: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, particularly during solid-phase peptide synthesis (SPPS), where a dipeptide unit at the N-terminus of a growing peptide chain undergoes an intramolecular cyclization to form a stable six-membered ring.[1] This process, known as intramolecular aminolysis, results in the cleavage of the dipeptide from the resin, leading to a truncated final peptide and a reduced overall yield.[1] In some cases, this is referred to as "traceless" DKP formation because the cleaved DKP is washed away, leading to a loss of yield without an observable impurity in the final product.[1]
Q2: What are the primary factors that promote DKP formation?
A2: Several factors can significantly influence the rate and extent of DKP formation:
-
Peptide Sequence: Dipeptides containing a proline residue at the second position from the N-terminus are particularly susceptible to DKP formation due to the unique conformational properties of proline that favor cyclization.[1] Sequences with other secondary amino acids, like sarcosine, also show an increased tendency for this side reaction.[1]
-
Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine, can catalyze DKP formation.[1]
-
Resin Type: The choice of solid support plays a role. For instance, Wang resin, which links the peptide via an ester bond, is more prone to DKP formation and subsequent cleavage of the dipeptide from the support.[1]
-
Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of DKP formation.[1]
-
Solvent: The solvent used can impact the stability of the peptide-resin linkage and the rate of cyclization.[1]
Q3: What is racemization in the context of DKP synthesis and how can it be minimized?
A3: Racemization is the loss of stereochemical integrity at the chiral centers of the amino acids, leading to the formation of diastereomers. This is a common side reaction in DKP synthesis, particularly under harsh reaction conditions like high temperatures or prolonged exposure to base.[2][3] To minimize racemization, it is advisable to use milder reaction conditions, control the pH, and limit the reaction time.[2][3] The use of certain coupling additives like HOBt can also suppress racemization.[4]
Q4: Can DKP formation occur in Boc-based solid-phase peptide synthesis (Boc-SPPS)?
A4: Yes, DKP formation can also be a significant byproduct in Boc-SPPS. The mechanism involves the nucleophilic attack of the deprotected N-terminal amine of the dipeptide on the ester linkage to the resin.[5] This intramolecular cyclization cleaves the dipeptide from the resin.[5] Minimizing the time the N-terminal amine is in its free, nucleophilic state is crucial for preventing this side reaction in Boc-SPPS.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during diketopiperazine synthesis.
| Problem | Potential Cause | Recommended Actions & Solutions |
| Low Yield of Desired Peptide | "Traceless" DKP Formation: The dipeptide has cyclized and cleaved from the resin, resulting in a lower amount of the full-length peptide being synthesized. | 1. Analyze Deprotection Solution: Use LC-MS to analyze the Fmoc-deprotection solution to confirm the presence of the cleaved DKP.[1] 2. Optimize Deprotection: Switch to a milder Fmoc deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, which has been shown to significantly reduce DKP formation compared to 20% piperidine in DMF.[6] 3. Change Resin: For sequences prone to DKP formation, especially those containing proline, use a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of the trityl group inhibits the cyclization reaction.[4] 4. Use Pre-formed Dipeptides: Couple the first two amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptide-resin intermediate.[5] |
| Presence of an Impurity with a Mass Corresponding to a Cyclic Dipeptide | Direct DKP Formation: The N-terminal dipeptide of the target peptide has cyclized either during synthesis or workup. | 1. Modify Deprotection Conditions: As above, use optimized Fmoc deprotection reagents. 2. In Situ Neutralization (for Boc-SPPS): Implement an in situ neutralization protocol to minimize the time the deprotected N-terminal amine is free to initiate cyclization.[5] 3. Lower Temperature: Reduce the temperature during coupling and deprotection steps to decrease the rate of the cyclization reaction.[5] |
| Formation of Deletion Sequences (Missing Two Amino Acids) | DKP Formation and Continued Synthesis: The dipeptide has cleaved via DKP formation, and the subsequent amino acid has coupled to the truncated sequence. | 1. Employ Dipeptide Building Blocks: Synthesize and couple the problematic dipeptide sequence as a single unit. 2. Optimize Fmoc-Removal: Use a rapid and efficient Fmoc removal strategy to minimize the time for the side reaction to occur.[6] |
| Epimerization/Racemization of Amino Acid Residues | Harsh Reaction Conditions: Exposure to strong bases or high temperatures can lead to the loss of stereochemical purity. | 1. Use Mild Bases: Employ weaker bases for neutralization where possible. 2. Control Temperature: Maintain a lower temperature throughout the synthesis process. 3. Add Racemization Suppressants: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or its analogs into the coupling cocktail.[4] |
Data Presentation
Table 1: Effect of Fmoc Deprotection Reagent on Diketopiperazine (DKP) Formation
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | 13.8 | [6] |
| 5% Piperidine/DMF | 12.2 | [6] |
| 5% Piperazine/DMF | < 4 | [6] |
| 2% DBU / 5% Piperazine/NMP | 3.6 | [6] |
Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection to Minimize DKP Formation
This protocol utilizes a milder deprotection solution to suppress the formation of diketopiperazines during Fmoc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin
-
N-methyl-2-pyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Fmoc-deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.
-
First Deprotection: Drain the solvent from the peptide-resin and add the 2% DBU / 5% piperazine / NMP solution. Agitate for 5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for 10 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with NMP (at least five times) to remove all traces of DBU and piperazine.
-
Proceed with Coupling: Continue with the coupling of the next Fmoc-protected amino acid.
Protocol 2: In Situ Neutralization for Boc-SPPS to Prevent DKP Formation
This protocol is highly recommended for sequences prone to DKP formation in Boc-based SPPS as it minimizes the lifetime of the reactive free N-terminal amine.
Materials:
-
Boc-deprotected peptide-resin (as the TFA salt)
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Activated Boc-amino acid solution (e.g., pre-activated with HBTU/HOBt or a similar coupling reagent)
Procedure:
-
Washing: Following TFA-mediated Boc deprotection, wash the peptide-resin thoroughly with DCM (3-5 times) and then with DMF (3 times) to remove residual acid.
-
Combined Neutralization and Coupling:
-
To the washed peptide-resin, add the activated Boc-amino acid solution in DMF.
-
Immediately add DIEA (2-3 equivalents relative to the initial resin loading).
-
-
Coupling: Agitate the reaction mixture at room temperature for the desired coupling time (typically 1-2 hours).
-
Washing: Drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Troubleshooting workflow for low peptide yield due to suspected DKP formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-methylation of Piperazine-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-methylation of piperazine-2,5-diones.
Troubleshooting Guide
This guide addresses common issues encountered during the N-methylation of piperazine-2,5-diones, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient Base: The amide proton may not be fully removed, leading to poor nucleophilicity of the nitrogen. 2. Moisture in Reaction: The strong base is quenched by water. 3. Poor Solubility: The piperazine-2,5-dione starting material may not be fully dissolved in the chosen solvent. 4. Steric Hindrance: Bulky substituents on the piperazine-2,5-dione ring can hinder the approach of the methylating agent. | 1. Use a stronger base (e.g., NaH, n-BuLi) or increase the equivalents of the current base. 2. Ensure anhydrous conditions by using oven-dried glassware and anhydrous solvents. 3. Choose a more suitable solvent (e.g., DMF, DMSO) or gently heat the mixture to aid dissolution before cooling for the reaction. 4. Use a less sterically hindered methylating agent (e.g., methyl triflate) or prolong the reaction time and/or increase the temperature. |
| Formation of Di-methylated Product | 1. Excess Methylating Agent: More than one equivalent of the methylating agent is present relative to the piperazine-2,5-dione. 2. Excess Base: A large excess of base can lead to the deprotonation of the second amide proton after the first methylation. | 1. Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the methylating agent for mono-methylation. 2. Use a slight excess of base (1.1-1.2 equivalents) to ensure complete initial deprotonation without promoting the second deprotonation. |
| O-methylation Side Product | 1. Hard vs. Soft Nucleophiles/Electrophiles: The use of a "hard" methylating agent like dimethyl sulfate can favor methylation on the harder oxygen atom of the amide. | 1. Use a "softer" methylating agent like methyl iodide (MeI), which has a greater propensity to react with the "softer" nitrogen atom. |
| Racemization at Chiral Centers | 1. Strongly Basic Conditions: The use of a very strong base can lead to epimerization at the α-carbon. | 1. Use a milder base (e.g., K2CO3) if feasible, although this may require higher temperatures. 2. Keep the reaction temperature low (e.g., -78 °C to 0 °C) to minimize the rate of epimerization. |
Frequently Asked Questions (FAQs)
1. What are the most common conditions for N-methylation of piperazine-2,5-diones?
The most frequently employed conditions involve a strong base and a methylating agent in an anhydrous polar aprotic solvent. A typical example is using sodium hydride (NaH) as the base and methyl iodide (MeI) as the methylating agent in tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature.
2. How can I selectively achieve mono-N-methylation?
Selective mono-N-methylation can be achieved by carefully controlling the stoichiometry of your reagents. Using approximately 1.1 equivalents of a strong base followed by 1.0-1.1 equivalents of the methylating agent at low temperatures generally favors mono-alkylation.
3. My starting material is poorly soluble. What can I do?
If your piperazine-2,5-dione has poor solubility in common solvents like THF, consider using more polar solvents such as DMF or DMSO. Gentle warming can help dissolve the starting material, but ensure the solution is cooled to the desired reaction temperature before adding the base and methylating agent.
4. What is the best way to monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. You can observe the consumption of the starting material and the appearance of the product spot(s). A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
Experimental Protocols & Data
General Protocol for Mono-N-methylation
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the piperazine-2,5-dione (1.0 eq.) and anhydrous solvent (e.g., THF) to an oven-dried flask.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Methylation: Add methyl iodide (MeI, 1.1 eq.) dropwise to the suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Comparative Data for N-methylation Conditions
| Base | Methylating Agent | Solvent | Temperature | Typical Yield (%) | Key Observations |
| NaH | MeI | THF | 0 °C to RT | 70-90% | Standard, reliable method. |
| n-BuLi | MeI | THF | -78 °C to 0 °C | 65-85% | Very strong base, good for hindered substrates. Requires low temperatures. |
| K2CO3 | MeI | DMF | 60 °C | 40-60% | Milder conditions, may require heat and result in lower yields. |
| NaH | (CH3)2SO4 | THF/DMF | 0 °C to RT | 75-95% | Dimethyl sulfate is more reactive but also more toxic. |
Visualizations
Caption: General workflow for the N-methylation of piperazine-2,5-dione.
Caption: Decision tree for troubleshooting low yield in N-methylation reactions.
Preventing racemization during 1-Methylpiperazine-2,5-dione synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of 1-Methylpiperazine-2,5-dione. Our aim is to help you minimize or eliminate racemization, thereby ensuring the chiral integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound synthesis?
A1: Racemization is the conversion of a stereochemically pure starting material (a single enantiomer) into a mixture of enantiomers (in this case, the R and S forms of the chiral center at the C3 position of the piperazine-2,5-dione ring). During the synthesis, particularly in the peptide coupling and cyclization steps, the chiral integrity of the α-carbon of the N-methylated amino acid precursor can be compromised. This leads to the formation of the undesired diastereomer, which can be difficult to separate and can significantly impact the biological activity and therapeutic efficacy of the final compound.
Q2: What are the primary mechanisms leading to racemization during the synthesis?
A2: The two main pathways for racemization are:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected, N-methylated amino acid can cyclize to form a planar oxazolone intermediate. The proton on the α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.
-
Direct Enolization: A base can directly abstract the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either face, resulting in racemization.
Q3: Why are N-methylated amino acids, the precursors for this compound, particularly susceptible to racemization?
A3: N-methylated amino acids are more prone to racemization due to a combination of electronic and steric factors. The N-methyl group increases steric hindrance, which can slow down the desired coupling reaction. This prolonged exposure of the activated amino acid to basic conditions increases the likelihood of oxazolone formation and subsequent racemization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevention of racemization.
Issue 1: Significant formation of the undesired diastereomer detected by chiral HPLC.
This indicates a high level of racemization during the synthesis. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for addressing high diastereomer formation.
Issue 2: Low yield of the desired this compound.
Low yields can be a consequence of side reactions, including the formation of linear polymers instead of the cyclic product.
-
Possible Cause: Intermolecular reactions are competing with the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions during the cyclization step. A concentration of the linear dipeptide precursor in the range of 1-5 mM is recommended. Slow addition of the linear precursor to the reaction vessel can also favor cyclization.
Quantitative Data on Racemization
The choice of coupling reagent and base significantly impacts the degree of racemization. The following table summarizes the percentage of the undesired D-diastereomer formed under various conditions during a model peptide coupling reaction involving an N-methylated amino acid.
| Coupling Reagent | Additive | Base (2 eq.) | Solvent | Temperature (°C) | % D-Diastereomer | Reference |
| DCC | - | DIEA | CH₂Cl₂ | 25 | 15.2 | Fictional Data |
| DCC | HOBt | DIEA | CH₂Cl₂ | 25 | 8.5 | Fictional Data |
| DCC | HOAt | DIEA | CH₂Cl₂ | 25 | 4.1 | Fictional Data |
| HATU | - | DIEA | DMF | 25 | 2.5 | Fictional Data |
| HATU | - | NMM | DMF | 25 | 0.8 | Fictional Data |
| PyBOP | - | DIEA | DMF | 25 | 3.2 | Fictional Data |
| PyBOP | - | NMM | DMF | 25 | 1.1 | Fictional Data |
| EDC/HOBt | - | DIEA | CH₂Cl₂ | 0 | 6.3 | Fictional Data |
| EDC/HOBt | - | NMM | CH₂Cl₂ | 0 | 2.7 | Fictional Data |
Note: The data in this table is illustrative and based on trends reported in the literature for N-methylated amino acid couplings. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of this compound via Solution-Phase Cyclization
This protocol is designed to minimize racemization by using a uronium-based coupling reagent and a sterically hindered base at a controlled temperature.
Caption: Experimental workflow for the stereoselective synthesis of this compound.
Materials:
-
N-protected (e.g., Fmoc or Cbz) L-N-methylamino acid
-
Glycine methyl ester hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dimethylformamide (DMF)
-
Reagents for deprotection (e.g., piperidine in DMF for Fmoc; H₂/Pd-C for Cbz; LiOH for methyl ester)
-
High-boiling point solvent for cyclization (e.g., toluene or xylene)
Procedure:
-
Peptide Coupling:
-
Dissolve the N-protected L-N-methylamino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Methylmorpholine (NMM) (2.2 eq) to the solution and stir for 5 minutes.
-
Add Glycine methyl ester hydrochloride (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to isolate the protected linear dipeptide.
-
-
Deprotection:
-
Selectively deprotect the N-terminus (e.g., treat the Fmoc-protected dipeptide with 20% piperidine in DMF).
-
Subsequently, deprotect the C-terminal methyl ester (e.g., using LiOH in a THF/water mixture).
-
Carefully purify the resulting zwitterionic linear dipeptide.
-
-
Cyclization:
-
Dissolve the linear dipeptide in a high-boiling point solvent (e.g., toluene) under high-dilution conditions (1-5 mM).
-
Heat the solution to reflux for 12-24 hours with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the cyclic product.
-
-
Purification and Characterization:
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Confirm the structure and determine the diastereomeric purity using NMR and chiral HPLC analysis.
-
Chiral HPLC Analysis:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) is often effective.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point for normal-phase separations. The ratio can be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
By carefully selecting reagents, controlling reaction conditions, and monitoring the stereochemical purity throughout the synthesis, researchers can successfully produce this compound with high chiral integrity.
Stability issues of 1-Methylpiperazine-2,5-dione in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylpiperazine-2,5-dione. The information provided addresses common stability issues encountered during experimental work.
Troubleshooting Guide: Investigating Stability Issues
Instability of this compound in solution can manifest as loss of parent compound, appearance of degradation products, or changes in solution appearance. This guide provides a systematic approach to troubleshooting these issues.
Caption: Troubleshooting workflow for stability issues of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound?
The most prevalent stability issue for this compound, a type of diketopiperazine, is its susceptibility to hydrolysis, leading to the cleavage of one or both of the amide bonds within the piperazine ring. This can result in the formation of linear dipeptide or amino acid degradation products. The rate of hydrolysis is highly dependent on the solvent system, pH, and temperature.
Q2: In which types of solvents is this compound most and least stable?
Generally, this compound will exhibit greater stability in aprotic, non-polar organic solvents and lower stability in aqueous and protic solvents, especially under acidic or basic conditions. The presence of water significantly increases the risk of hydrolysis.
Q3: How can I quantitatively assess the stability of this compound in my solvent system?
A forced degradation study is the recommended approach to quantitatively assess stability.[1][2][3] This involves subjecting solutions of the compound in the solvent of interest to various stress conditions (e.g., elevated temperature, different pH values) and monitoring the concentration of the parent compound and the formation of degradation products over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5]
Quantitative Stability Data
While specific experimental data for this compound is not extensively available in public literature, the following table provides a representative summary of expected stability trends based on the behavior of similar diketopiperazine structures. This data is illustrative and should be confirmed by experimental studies.
| Solvent System | Temperature (°C) | pH | Incubation Time (h) | This compound Remaining (%) | Major Degradation Product(s) |
| Acetonitrile | 25 | Neutral | 72 | >99% | Not Detected |
| Methanol | 25 | Neutral | 72 | 98% | N-methyl-glycyl-N-methylglycine methyl ester |
| Water | 25 | 7.0 | 24 | 95% | N-methyl-glycyl-N-methylglycine |
| Water | 50 | 7.0 | 24 | 85% | N-methyl-glycyl-N-methylglycine |
| 0.1 M HCl (aq) | 25 | 1.0 | 12 | 70% | N-methyl-glycyl-N-methylglycine |
| 0.1 M NaOH (aq) | 25 | 13.0 | 12 | 65% | N-methyl-glycyl-N-methylglycine |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Store at room temperature for 24 hours.
-
Thermal Degradation: Prepare a solution of 0.1 mg/mL in water. Incubate at 80°C for 24 and 48 hours.
-
Photolytic Degradation: Prepare a solution of 0.1 mg/mL in water. Expose to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method. An example method is provided below.
-
Protocol: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or Mass Spectrometry (MS) for identification of degradation products.
Potential Degradation Pathway
The primary degradation pathway for this compound is hydrolysis of the amide bonds.
Caption: Hydrolytic degradation pathway of this compound.
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Scaling Up the Synthesis of 1-Methylpiperazine-2,5-dione
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-Methylpiperazine-2,5-dione. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most straightforward and scalable approach is the thermal cyclization of a dipeptide precursor, typically Sarcosylglycine (Sar-Gly) or Glycylsarcosine (Gly-Sar). This method often involves heating the dipeptide ester in a high-boiling point solvent, leading to intramolecular cyclization and the formation of the desired product. Another viable, though potentially more complex, route is the Dieckmann cyclization of appropriately substituted acyclic precursors.
Q2: What are the critical parameters to control during the scale-up of the thermal cyclization?
A2: Key parameters to monitor and control include:
-
Temperature: Overheating can lead to decomposition and the formation of polymeric byproducts.
-
Reaction Time: Prolonged reaction times can decrease yield due to side reactions.
-
Solvent Choice: The solvent should have a high boiling point to facilitate the reaction and be able to dissolve the starting materials and intermediates.
-
Purity of Starting Materials: Impurities in the initial dipeptide can lead to the formation of undesired side products, complicating purification.
Q3: How can I purify this compound on a large scale?
A3: While column chromatography is often used at the lab scale, it is generally not practical for large-scale purification. Recrystallization is the preferred method for purifying this compound at scale. Suitable solvent systems need to be determined empirically but often involve polar solvents in which the product has good solubility at elevated temperatures and poor solubility at lower temperatures.
Q4: What are the primary safety concerns when handling the synthesis of this compound?
A4: The synthesis may involve flammable solvents and potentially irritating or toxic reagents. It is crucial to consult the Safety Data Sheet (SDS) for all chemicals used. The product itself may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Cyclization | - Ensure the reaction temperature is optimal for cyclization without causing degradation. - Extend the reaction time, monitoring the progress by TLC or LC-MS to determine the point of maximum conversion. |
| Side Reactions | - Lower the reaction temperature to minimize the formation of polymeric or other byproducts. - Ensure the starting dipeptide is of high purity. |
| Product Loss During Workup | - Optimize the extraction and purification steps. For recrystallization, carefully select the solvent system to maximize recovery. |
| Sub-optimal pH | - For solution-phase cyclizations, ensure the pH is conducive to the intramolecular reaction. For some methods, a slightly basic or acidic condition might be optimal. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Polymeric Byproducts | - Attempt to precipitate the product from a suitable solvent, leaving the polymeric material in solution. - Consider a filtration step through a pad of celite or silica gel to remove insoluble polymers. |
| Co-crystallization of Impurities | - Screen a variety of recrystallization solvents or solvent mixtures to identify a system that provides good separation. - A second recrystallization step may be necessary to achieve the desired purity. |
| Oily Product Formation | - If the product oils out during recrystallization, try using a different solvent system, a slower cooling rate, or seeding the solution with a small crystal of the pure product. |
Experimental Protocols
Proposed Scalable Synthesis of this compound via Thermal Cyclization of Sarcosylglycine Methyl Ester
This protocol describes a representative method for the synthesis of this compound that is amenable to scaling up.
Materials:
-
Sarcosylglycine (Sar-Gly)
-
Methanol (MeOH)
-
Thionyl Chloride (SOCl₂) or another suitable esterification agent
-
High-boiling point solvent (e.g., ethylene glycol, toluene, or xylene)
-
Base (e.g., sodium methoxide or triethylamine) for neutralization (if required)
-
Solvents for extraction and recrystallization (e.g., ethyl acetate, ethanol, water)
Procedure:
Step 1: Esterification of Sarcosylglycine
-
Suspend Sarcosylglycine in methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure to obtain the crude Sarcosylglycine methyl ester hydrochloride.
Step 2: Cyclization to this compound
-
Dissolve the crude Sarcosylglycine methyl ester hydrochloride in a high-boiling point solvent such as ethylene glycol.
-
Neutralize the hydrochloride salt with a suitable base if necessary.
-
Heat the solution to a high temperature (e.g., 150-180 °C) and maintain for several hours.[2] The progress of the cyclization should be monitored by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Isolation and Purification
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, perform an extractive workup. The choice of extraction solvents will depend on the reaction solvent used.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate).
-
Dry the purified this compound under vacuum.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂O₂ | [1][3] |
| Molecular Weight | 128.13 g/mol | [1][3] |
| CAS Number | 5625-52-5 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 141-143 °C | |
| Boiling Point | 427.0 ± 38.0 °C at 760 mmHg | |
| Solubility | Soluble in polar solvents like water and alcohols. |
Table 2: Representative Reaction Conditions for Piperazine-2,5-dione Synthesis (Adaptable for this compound)
| Starting Material | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| Glycine | Ethylene Glycol | 170 | Overnight | Not specified | [2] |
| Dipeptide Precursor | 2-Butanol | Reflux | Several hours | Not specified for parent | |
| 3-(2-Iodo-3-methoxybenzyl) dipeptide | 28% aq. NH₄OH | Not specified | Not specified | 61 (for derivative) | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
References
Technical Support Center: 1-Methylpiperazine-2,5-dione Crystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 1-Methylpiperazine-2,5-dione. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for the crystallization of this compound?
A1: this compound is a polar molecule and is soluble in polar solvents.[1] Common choices for crystallization include water, ethanol, methanol, and isopropanol, or mixtures thereof. The selection of the solvent system is critical and may require screening to find the optimal conditions for crystal growth.
Q2: My crystallization is resulting in an oil instead of a solid. What should I do?
A2: "Oiling out" is a common issue that occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens if the solution is supersaturated too quickly or at a temperature above the compound's melting point in the specific solvent. Refer to the troubleshooting section under "Issue: "Oiling Out" or Formation of a Liquid Phase " for detailed guidance.
Q3: The crystals I've obtained are very small or needle-like. How can I grow larger crystals?
A3: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of supersaturation should be slowed down. This can be achieved by reducing the cooling rate, using a solvent system with slightly higher solubility, or employing techniques like vapor diffusion. See the troubleshooting guide for more details.
Q4: How can I improve the yield of my crystallization?
A4: Low yield can be due to incomplete precipitation or high solubility of the compound in the mother liquor. To improve the yield, you can try cooling the solution to a lower temperature, adding an anti-solvent to reduce solubility, or concentrating the solution before cooling. Ensure that the final volume of the mother liquor is minimized.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
Issue: No Crystals Form Upon Cooling
-
Possible Cause 1: Solution is not sufficiently supersaturated. The concentration of this compound may be too low for nucleation to occur.
-
Solution: Concentrate the solution by evaporating some of the solvent. Alternatively, cool the solution to a lower temperature. If using a solvent mixture, the addition of an anti-solvent can induce precipitation.
-
-
Possible Cause 2: Inhibition of nucleation. Impurities in the solution can sometimes inhibit the formation of crystal nuclei.
-
Solution: Try adding a seed crystal of this compound to induce crystallization. If seed crystals are not available, scratching the inside of the flask with a glass rod at the meniscus can sometimes provide a surface for nucleation.
-
Issue: "Oiling Out" or Formation of a Liquid Phase
-
Possible Cause 1: High degree of supersaturation. Rapid cooling or the addition of a large amount of anti-solvent can cause the compound to separate as a liquid.
-
Solution: Re-heat the solution until the oil dissolves completely. Allow the solution to cool much more slowly. A programmable bath or insulating the flask can help achieve a slow cooling rate.
-
-
Possible Cause 2: Inappropriate solvent. The chosen solvent may not be ideal for crystallization.
-
Solution: Experiment with different solvents or solvent mixtures. A solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Issue: Formation of Amorphous Precipitate
-
Possible Cause: Very rapid precipitation. This is common when the solution is cooled too quickly or a large excess of anti-solvent is added.
-
Solution: Similar to dealing with "oiling out," the goal is to slow down the rate of precipitation. Re-dissolve the amorphous solid by heating and allow it to cool slowly. If using an anti-solvent, add it dropwise to the solution at a slightly elevated temperature.
-
Issue: Poor Crystal Quality (e.g., small, needles, agglomerates)
-
Possible Cause: High rate of nucleation compared to crystal growth. This leads to the formation of many small crystals instead of fewer, larger ones.
-
Solution: Reduce the rate of supersaturation. This can be achieved by:
-
Slowing the cooling rate.
-
Using a more dilute solution.
-
Using a solvent system where the solubility of this compound is slightly higher.
-
Employing techniques like vapor diffusion or slow evaporation which provide a much slower approach to supersaturation.
-
-
Quantitative Data Summary
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Soluble[1][2] | Highly Soluble | Good for recrystallization, but may require significant concentration or cooling for good yield. |
| Ethanol | Soluble[1][2] | Highly Soluble | A common choice for crystallization of polar organic molecules. |
| Methanol | Soluble[2] | Highly Soluble | Similar to ethanol, but its higher volatility can be useful for slow evaporation techniques. |
| Isopropanol | Moderately Soluble | Soluble | May provide a better solubility gradient for crystallization compared to methanol or ethanol. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound from ethanol.
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature. Crystal formation should be observed as the solution cools.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common crystallization issues.
References
Technical Support Center: Identifying Impurities in 1-Methylpiperazine-2,5-dione Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting impurities in 1-Methylpiperazine-2,5-dione samples. The following sections detail common impurities, analytical methodologies, and frequently asked questions to ensure the quality and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound samples?
A1: Common impurities often originate from the synthesis process. A frequent synthetic route involves the cyclization of sarcosine (N-methylglycine) or its derivatives. Therefore, potential impurities include:
-
Sarcosine (N-methylglycine): Unreacted starting material.
-
Piperazine-2,5-dione: Can arise if the starting material for N-methylation is not fully methylated.
-
Linear dipeptides of sarcosine: Incomplete cyclization can lead to the presence of linear N-methylated dipeptides.
-
1,4-Dimethylpiperazine-2,5-dione (Sarcosine Anhydride): Often used as a starting material and can be present as an unreacted impurity.
Q2: Which analytical techniques are most suitable for identifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of unknown impurities.
Q3: What are the typical acceptance criteria for these impurities in a pharmaceutical setting?
A3: Acceptance criteria for impurities are defined by regulatory bodies such as the ICH (International Council for Harmonisation). For known impurities, specific limits are set based on toxicological data. For unknown impurities, the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or a daily intake of 1 mg, whichever is lower.
Q4: How can I troubleshoot peak tailing or poor resolution in my HPLC analysis?
A4: Peak tailing or poor resolution can be caused by several factors. Refer to the HPLC Troubleshooting Guide below for a detailed breakdown of potential causes and solutions, such as adjusting the mobile phase pH, checking for column degradation, or optimizing the gradient profile.
Common Impurities and Their Characteristics
A summary of potential impurities in this compound is provided below.
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Sarcosine (N-methylglycine) | CH₃NHCH₂COOH | C₃H₇NO₂ | 89.09 | Unreacted starting material |
| Piperazine-2,5-dione | C₄H₆N₂O₂ | C₄H₆N₂O₂ | 114.10 | Incomplete N-methylation of starting material |
| Sarcolylsarcosine (Linear Dipeptide) | CH₃NHCH₂CONHCH(CH₃)COOH | C₆H₁₂N₂O₃ | 160.17 | Incomplete cyclization |
| 1,4-Dimethylpiperazine-2,5-dione (Sarcosine Anhydride) | C₆H₁₀N₂O₂ | C₆H₁₀N₂O₂ | 142.16 | Unreacted starting material |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is used to identify and quantify volatile or semi-volatile impurities.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Methanol, Dichloromethane) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are crucial for confirming the structure of the main component and identifying unknown impurities.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Instrument: 400 MHz or higher NMR spectrometer
-
¹H NMR: Acquire standard proton spectra. Key signals for this compound include a singlet for the N-methyl group and signals for the methylene protons of the piperazine ring.
-
¹³C NMR: Acquire standard carbon spectra. Expect signals for the carbonyl carbons, the N-methyl carbon, and the methylene carbons.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Column degradation. 2. Mobile phase pH is inappropriate for the analyte. 3. Presence of active sites on the column packing. | 1. Replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Use a mobile phase additive like triethylamine or a different column type. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Gradient slope is too steep. 3. Column is overloaded. | 1. Optimize the mobile phase composition (e.g., change the organic solvent or buffer concentration). 2. Decrease the gradient slope. 3. Reduce the sample concentration or injection volume. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step in the injection sequence. |
| Baseline Drift | 1. Column not equilibrated. 2. Fluctuations in column temperature. 3. Mobile phase composition changing over time. | 1. Ensure the column is fully equilibrated with the initial mobile phase before injection. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phase daily and ensure it is well-mixed. |
GC-MS Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Peaks Detected | 1. No injection occurred. 2. Leak in the system. 3. MS filament is off. | 1. Check the syringe and autosampler. 2. Perform a leak check. 3. Ensure the MS filament is turned on. |
| Broad Peaks | 1. Column contamination. 2. Injection port temperature is too low. 3. Carrier gas flow rate is too low. | 1. Bake out the column or trim the front end. 2. Increase the injector temperature. 3. Check and adjust the carrier gas flow rate. |
| Poor Sensitivity | 1. Contamination in the ion source. 2. Low injection volume or sample concentration. 3. Leak in the MS vacuum system. | 1. Clean the ion source. 2. Increase the amount of sample injected. 3. Check for leaks in the mass spectrometer. |
Visualizations
Caption: Workflow for the identification and quantification of impurities.
Caption: Troubleshooting logic for HPLC peak tailing.
Technical Support Center: Overcoming Poor Solubility of Piperazine-2,5-Dione Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of piperazine-2,5-dione derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many of my substituted piperazine-2,5-dione derivatives exhibit poor aqueous solubility?
A1: The solubility of piperazine-2,5-dione derivatives is highly dependent on their substitution pattern. The core piperazine-2,5-dione structure contains two amide bonds, which can participate in hydrogen bonding. However, the introduction of large, non-polar, or aromatic substituents at the 3, 6, 1, or 4 positions can significantly increase the molecule's lipophilicity and crystal lattice energy. This often leads to poor aqueous solubility, which can hinder biological screening and formulation development. For instance, while the unsubstituted piperazine-2,5-dione is quite soluble in water (142 g/L), complex derivatives like alaptide are practically insoluble, necessitating the design of more soluble analogs.[1][2]
Q2: What are the primary strategies to improve the solubility of my piperazine-2,5-dione derivative?
A2: Several strategies can be employed, broadly categorized into chemical modification and formulation-based approaches.
-
Chemical Modifications:
-
Salt Formation: If your derivative has ionizable groups (e.g., basic nitrogen atoms), converting it into a salt can significantly enhance solubility.
-
Prodrugs: Attaching a polar promoiety that is cleaved in vivo can improve aqueous solubility.
-
Structural Modification: Introducing polar functional groups or protecting one of the amide nitrogens (mono-protection) can disrupt the crystal packing and improve solubility.[3]
-
-
Formulation Approaches:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol) can increase solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase the proportion of the more soluble ionized form.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Complexation with Cyclodextrins: Encapsulating the poorly soluble molecule within the hydrophobic cavity of a cyclodextrin can increase its apparent solubility in water.[4]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.
-
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What can I do?
A3: This is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Decrease the Final Concentration: Your compound's concentration in the final assay medium may be exceeding its thermodynamic solubility. Try testing a lower concentration.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is at the highest tolerable level for your biological system (typically <0.5-1%). This can help keep the compound in solution.
-
Use Pluronic F-127: Adding a small amount of Pluronic F-127 to your aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help.
-
Consider Advanced Formulations: For in vitro studies, preparing a cyclodextrin inclusion complex or a nanosuspension of your compound can be effective solutions.
Troubleshooting Guides
Issue 1: Salt Formation Fails to Improve Solubility or Yields Unstable Salts
| Symptom | Possible Cause | Suggested Solution |
| No significant solubility increase with various counterions. | The compound may be weakly basic, or the salt form does not sufficiently disrupt the crystal lattice. | Consider alternative strategies like co-crystallization, solid dispersions, or a prodrug approach. |
| The resulting salt is hygroscopic or chemically unstable. | The chosen counterion may not be optimal for stability. | Perform a thorough salt screening study with a wider range of counterions. Characterize the solid-state properties of the formed salts (e.g., using PXRD, TGA, DSC). |
| The salt precipitates out of solution over time. | The solution may be supersaturated, or the salt is converting to a less soluble form (e.g., the free base). | Determine the kinetic and thermodynamic solubility of the salt. Ensure the pH of the solution is maintained to favor the ionized form. |
Issue 2: Recrystallization of the Compound in a Solid Dispersion Formulation
| Symptom | Possible Cause | Suggested Solution |
| The amorphous solid dispersion shows signs of crystallinity over time (e.g., changes in PXRD pattern). | The amorphous state is thermodynamically unstable. This can be due to an inappropriate drug-to-polymer ratio, moisture absorption, or storage at a temperature above the glass transition temperature (Tg). | Optimize Drug Loading: Avoid high drug loading, as this increases the likelihood of phase separation and crystallization. Screen different drug-to-polymer ratios. Select the Right Polymer: Ensure strong interactions (e.g., hydrogen bonding) between your compound and the polymer to stabilize the amorphous form. Control Storage Conditions: Store the solid dispersion in a desiccator at a low temperature to prevent moisture uptake and maintain the amorphous state.[5] |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of the parent piperazine-2,5-dione and the impact of different solubility enhancement strategies on related compounds.
Table 1: Aqueous Solubility of Unsubstituted Piperazine-2,5-dione
| Compound | Aqueous Solubility (g/L) | Reference |
| Piperazine-2,5-dione | 142 | [2] |
Note: While the parent compound is highly soluble, substituted derivatives, particularly those with large aromatic groups, often have very poor solubility.
Table 2: Illustrative Solubility Enhancement of a Poorly Soluble Piperazine Derivative (Compound X)
| Formulation | Solubility (µg/mL) | Fold Increase |
| Compound X (Free Base) | 1.5 | - |
| Compound X-HCl Salt | 150 | 100 |
| Compound X Solid Dispersion (1:4 with PVP K30) | 75 | 50 |
| Compound X with Hydroxypropyl-β-Cyclodextrin | 45 | 30 |
This table provides representative data to illustrate the potential magnitude of solubility improvement with different techniques. Actual results will vary depending on the specific piperazine-2,5-dione derivative.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of a piperazine-2,5-dione derivative.
Materials:
-
Piperazine-2,5-dione derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Methodology:
-
Preparation of the Drug-Polymer Solution:
-
Accurately weigh the piperazine-2,5-dione derivative and the polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Select a common volatile solvent in which both the drug and the polymer are soluble.
-
Dissolve both components in a minimal amount of the chosen solvent in a round-bottom flask. Sonication may be used to aid dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
-
Drying:
-
Once a solid film is formed on the flask wall, transfer the solid to a vacuum oven.
-
Dry at a specified temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Gently scrape the dried solid dispersion from the flask.
-
Grind the solid using a mortar and pestle to obtain a fine powder.
-
Sieve the powder to ensure a uniform particle size.
-
-
Characterization:
-
Analyze the solid dispersion using techniques such as Powder X-ray Diffraction (PXRD) to confirm the amorphous nature, Differential Scanning Calorimetry (DSC) to determine the glass transition temperature, and Fourier-Transform Infrared (FTIR) spectroscopy to assess drug-polymer interactions.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
This method is suitable for preparing small batches of inclusion complexes.
Materials:
-
Piperazine-2,5-dione derivative
-
β-Cyclodextrin or a derivative (e.g., HP-β-CD)
-
Mortar and pestle
-
Water/ethanol mixture
Methodology:
-
Mixing:
-
Place the cyclodextrin in a mortar.
-
Add a small amount of the water/ethanol mixture to the cyclodextrin to form a paste.
-
-
Kneading:
-
Add the piperazine-2,5-dione derivative to the paste.
-
Knead the mixture thoroughly for a specified time (e.g., 30-60 minutes). The mixture should remain as a paste. If it becomes too dry, add a few more drops of the solvent mixture.
-
-
Drying:
-
Spread the resulting paste on a glass plate and dry it in an oven at a controlled temperature (e.g., 40-50 °C) until the solvent has completely evaporated.
-
-
Pulverization:
-
Grind the dried complex into a fine powder using a mortar and pestle.
-
-
Washing and Final Drying:
-
To remove any uncomplexed drug, wash the powder with a small amount of a solvent in which the free drug is soluble but the complex is not (e.g., a non-polar solvent).
-
Filter and dry the final product in a vacuum oven.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques like DSC, PXRD, FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Signaling Pathways
Many piperazine-2,5-dione derivatives with anticancer properties have been found to induce apoptosis through the inhibition of key signaling pathways.
References
Validation & Comparative
Comparative analysis of 1-Methylpiperazine-2,5-dione synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthesis methods for 1-Methylpiperazine-2,5-dione, a key heterocyclic scaffold in medicinal chemistry. The following sections detail various synthetic approaches, presenting quantitative data, experimental protocols, and workflow diagrams to facilitate an objective comparison of their performance and applicability.
Introduction
This compound, also known as cyclo(Gly-Sar), is the cyclic dipeptide of glycine and sarcosine (N-methylglycine). As a member of the diketopiperazine (DKP) class of compounds, it serves as a valuable building block in the development of therapeutic agents due to its rigid conformation, which can mimic peptide β-turns, and its improved metabolic stability compared to linear peptides. The synthesis of this N-methylated DKP can be approached through several methodologies, each with distinct advantages and disadvantages in terms of yield, scalability, and reaction conditions. This guide will focus on two primary strategies: the cyclization of a linear dipeptide precursor and the thermal condensation of the constituent amino acids.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound depends on factors such as the desired scale, purity requirements, and available starting materials. Below is a summary of key performance indicators for the most common methods.
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity | Scale | Key Advantages | Key Disadvantages |
| Method 1: Cyclization of a Linear Dipeptide | Glycyl-sarcosine or its ester derivative | Coupling agents (e.g., DCC, HOBt), deprotection agents (for protected dipeptides), base or heat for cyclization | Typically 60-80% | High, purification often straightforward | Laboratory to pilot scale | Good control over regioselectivity, high purity achievable. | Multi-step process, may require protecting groups. |
| Method 2: Thermal Condensation | Glycine and Sarcosine | High temperature (e.g., 160-180 °C), often in a high-boiling solvent (e.g., ethylene glycol) or neat | Variable, generally lower than Method 1 | Mixture of products may form, requiring careful purification | Laboratory scale | One-pot reaction, simple procedure. | Lower yields, potential for side products and racemization, requires high temperatures. |
| Method 3: Solid-Phase Synthesis with Cyclative Release | Resin-bound glycine, Fmoc-sarcosine | Solid support (e.g., Wang resin), coupling reagents (e.g., HBTU, DIEA), piperidine (for Fmoc deprotection and cyclative release) | Generally high, often >70% | High, purification simplified | Small to medium scale | Amenable to library synthesis, simplified purification. | Requires specialized equipment, can be costly for large-scale synthesis. |
Experimental Protocols
Method 1: Cyclization of a Linear Dipeptide (Solution-Phase)
This method involves the initial synthesis of the linear dipeptide, glycyl-sarcosine, followed by an intramolecular cyclization to form the diketopiperazine ring.
Step 1: Synthesis of N-protected Glycyl-sarcosine Methyl Ester
-
To a solution of N-Boc-glycine (1 eq) and sarcosine methyl ester hydrochloride (1 eq) in dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) are added at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the protected dipeptide.
Step 2: Deprotection and Cyclization
-
The N-Boc-glycyl-sarcosine methyl ester is dissolved in a solution of 4 M HCl in 1,4-dioxane.
-
The mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure to yield the dipeptide ester hydrochloride.
-
The crude dipeptide is dissolved in a high-boiling solvent such as toluene or xylene, and a weak base like triethylamine (2 eq) is added.
-
The mixture is heated to reflux for 24 hours to effect cyclization.
-
The solvent is evaporated, and the residue is purified by column chromatography (silica gel, methanol/dichloromethane gradient) to afford this compound.
Method 2: Thermal Condensation of Amino Acids
This one-pot method involves the direct heating of a mixture of glycine and sarcosine.
-
An equimolar mixture of glycine and sarcosine is placed in a round-bottom flask.
-
The flask is heated to 160-180 °C in an oil bath under a nitrogen atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) for the formation of the product.
-
After 2-4 hours, the reaction mixture is cooled to room temperature.
-
The resulting solid is triturated with a suitable solvent (e.g., ethanol) to remove unreacted amino acids.
-
The crude product is then purified by recrystallization or column chromatography to yield this compound.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Workflow for the solution-phase synthesis of this compound via dipeptide cyclization.
Caption: Workflow for the one-pot thermal condensation synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several methods, with the choice of route being highly dependent on the specific requirements of the research or development project. The cyclization of a linear dipeptide precursor offers a reliable and high-yielding approach that provides excellent control over the final product's purity, making it suitable for applications where high purity is critical. While this method involves multiple steps, the outcomes are generally predictable and scalable.
In contrast, the thermal condensation method provides a more direct, one-pot synthesis from the constituent amino acids. Although simpler in execution, it often results in lower yields and may produce a mixture of products, necessitating more rigorous purification. This method may be advantageous for rapid, small-scale synthesis where yield is not the primary concern.
Solid-phase synthesis presents a modern and efficient alternative, particularly for the generation of libraries of related compounds, and simplifies the purification process. However, the cost and specialized equipment required may not be suitable for all laboratory settings.
Ultimately, the selection of the most appropriate synthetic method requires a careful consideration of the trade-offs between yield, purity, cost, scale, and the available resources and expertise. This guide provides the foundational information to make an informed decision for the synthesis of this compound.
Validating the Biological Activity of Synthetic 1-Methylpiperazine-2,5-dione: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the biological activity of synthetic 1-Methylpiperazine-2,5-dione. It outlines experimental protocols and presents a comparative structure for evaluating its performance against established alternatives in key biological assays. While direct quantitative data for this compound is not extensively available in public literature, this guide offers the necessary tools to generate and interpret such data.
Comparative Analysis of Biological Activities
To objectively assess the biological potential of this compound, its activity should be quantified and compared against well-characterized compounds. The following tables are structured to present such a comparison for potential antidepressant, anti-inflammatory, and peptide transporter 2 (PEPT2) inhibitory activities.
Table 1: Comparative Antidepressant-like Activity in the Forced Swim Test (FST)
| Compound | Dose (mg/kg) | Immobility Time (seconds) | % Decrease in Immobility vs. Vehicle |
| Vehicle Control | - | To be determined | - |
| This compound | To be determined | To be determined | To be determined |
| Fluoxetine | 10 - 20 | Significant decrease[1][2] | ~67.9% (for similar derivatives)[1] |
Table 2: Comparative In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Inhibition of Nitric Oxide (NO) Production (IC50) | Inhibition of TNF-α Release (IC50) |
| Vehicle Control | - | - | - |
| This compound | To be determined | To be determined | To be determined |
| Indomethacin | To be determined | To be determined | To be determined |
Table 3: Comparative PEPT2 Inhibition Activity
| Compound | Concentration (µM) | Inhibition of Glycyl-Sarcosine Uptake (IC50) |
| Vehicle Control | - | - |
| This compound | To be determined | To be determined |
| Known PEPT2 Inhibitor (e.g., a specific dipeptide) | To be determined | To be determined |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of biological activity.
Assessment of Antidepressant-like Activity: Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for potential antidepressant effects.
Experimental Workflow for the Forced Swim Test
Caption: Workflow for assessing antidepressant-like activity using the Forced Swim Test.
Methodology:
-
Animals: Male mice (e.g., C57BL/6) are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimatized to the housing conditions for at least one week before the experiment.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Drug Administration: this compound and a positive control, fluoxetine (e.g., 20 mg/kg), are dissolved in an appropriate vehicle (e.g., saline). A control group receives only the vehicle. Compounds are administered via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Procedure:
-
Mice are individually placed into the cylinder of water.
-
The total duration of the test is 6 minutes.
-
Behavior is recorded, typically by a video camera, for the entire duration.
-
The last 4 minutes of the test are scored for immobility time. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: The duration of immobility is calculated for each animal. The mean immobility time for each treatment group is compared to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Assessment of In Vitro Anti-inflammatory Activity
This assay uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to model an inflammatory response.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for evaluating in vitro anti-inflammatory activity.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound, a positive control (e.g., indomethacin), or vehicle (e.g., DMSO).
-
Cells are pre-incubated with the compounds for 1-2 hours.
-
Subsequently, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
-
Incubation: The plates are incubated for an additional 18-24 hours.
-
Nitric Oxide (NO) Measurement:
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess assay.
-
Briefly, supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm.
-
-
TNF-α Measurement: The concentration of the pro-inflammatory cytokine TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of NO and TNF-α production is calculated for each concentration of the test compounds relative to the LPS-stimulated vehicle control. IC50 values are then determined from the dose-response curves.
Assessment of PEPT2 Inhibition
This assay determines the ability of this compound to inhibit the transport of a known PEPT2 substrate in a cell line overexpressing the transporter.
Experimental Workflow for PEPT2 Inhibition Assay
Caption: Workflow for the PEPT2 uptake inhibition assay.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human PEPT2 (HEK293-PEPT2) and mock-transfected HEK293 cells (as a negative control) are cultured in appropriate media. Cells are seeded in 24- or 48-well plates and grown to confluence.
-
Uptake Assay:
-
On the day of the experiment, cell monolayers are washed with a pre-warmed uptake buffer (e.g., MES-buffered saline, pH 6.0).
-
Cells are then pre-incubated for 10-15 minutes in the uptake buffer containing various concentrations of this compound, a known PEPT2 inhibitor (positive control), or vehicle.
-
The uptake is initiated by adding the uptake buffer containing the inhibitors and a radiolabeled PEPT2 substrate, such as [¹⁴C]Glycyl-Sarcosine, at a concentration below its Km value.
-
The incubation is carried out at 37°C for a short period (e.g., 1-10 minutes) to measure the initial rate of transport.
-
The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.
-
-
Quantification:
-
Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis: The PEPT2-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from that in HEK293-PEPT2 cells. The percentage inhibition of the PEPT2-mediated uptake is calculated for each concentration of the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway Analysis
Potential Anti-inflammatory Mechanism of Action
Many anti-inflammatory compounds exert their effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are activated by LPS. While the specific mechanism of this compound is yet to be fully elucidated, a plausible hypothesis is its interference with these pathways.
LPS-induced Pro-inflammatory Signaling
Caption: Potential mechanism of anti-inflammatory action via inhibition of MAPK and NF-κB pathways.
This guide provides a comprehensive starting point for the systematic validation of the biological activities of synthetic this compound. By following these protocols and comparative frameworks, researchers can generate robust data to elucidate its therapeutic potential.
References
- 1. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
A Spectroscopic Guide to Differentiating Isomers of 1-Methylpiperazine-2,5-dione
Predicted Spectroscopic Data Comparison
The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for the cis and trans isomers of 1-methylpiperazine-2,5-dione. These predictions are based on the expected influence of the methyl group's stereochemistry on the electronic environment of the molecule.
Table 1: Predicted ¹H NMR Spectral Data (in ppm)
| Protons | Predicted Chemical Shift (δ) for cis-isomer | Predicted Chemical Shift (δ) for trans-isomer | Multiplicity |
| N-CH₃ | ~ 2.9 - 3.1 | ~ 2.8 - 3.0 | Singlet |
| C3-H₂ | ~ 3.8 - 4.0 | ~ 3.9 - 4.1 | Multiplet |
| C6-H₂ | ~ 3.8 - 4.0 | ~ 3.9 - 4.1 | Multiplet |
Note: The chemical shifts are estimates and may vary based on the solvent and experimental conditions. The key differentiator is the relative shielding/deshielding effect of the methyl group on the ring protons.
Table 2: Predicted ¹³C NMR Spectral Data (in ppm)
| Carbon | Predicted Chemical Shift (δ) for cis-isomer | Predicted Chemical Shift (δ) for trans-isomer |
| N-CH₃ | ~ 33 - 35 | ~ 32 - 34 |
| C3 | ~ 48 - 50 | ~ 49 - 51 |
| C6 | ~ 48 - 50 | ~ 49 - 51 |
| C2 (C=O) | ~ 165 - 167 | ~ 165 - 167 |
| C5 (C=O) | ~ 165 - 167 | ~ 165 - 167 |
Note: Small differences in chemical shifts for the ring carbons are expected due to the different steric environments in the two isomers.
Table 3: Predicted Key IR Absorption Bands (in cm⁻¹)
| Functional Group | Predicted Wavenumber (ν) for cis-isomer | Predicted Wavenumber (ν) for trans-isomer |
| N-H Stretch | ~ 3200 - 3300 | ~ 3200 - 3300 |
| C-H Stretch (Aliphatic) | ~ 2850 - 3000 | ~ 2850 - 3000 |
| C=O Stretch (Amide) | ~ 1650 - 1680 | ~ 1650 - 1680 |
| C-N Stretch | ~ 1100 - 1200 | ~ 1100 - 1200 |
Note: While significant differences in the IR spectra are not anticipated, subtle shifts in the fingerprint region may be observable upon careful comparison.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z Ratio |
| [M]⁺ | 128.06 |
| [M+H]⁺ | 129.07 |
| [M+Na]⁺ | 151.05 |
Note: As isomers, both cis and trans-1-methylpiperazine-2,5-dione will exhibit the same molecular weight and thus the same mass-to-charge ratio for the molecular ion. Fragmentation patterns are expected to be very similar, making mass spectrometry alone insufficient for isomer differentiation without advanced techniques like ion mobility-mass spectrometry.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of particulate matter.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
If using a direct insertion probe, the sample is volatilized by heating.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated into the mass analyzer.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of the cis and trans isomers of this compound.
Caption: Workflow for the spectroscopic differentiation of this compound isomers.
From the Lab Bench to Preclinical Models: A Comparative Look at Piperazine-2,5-Dione Derivatives
A deep dive into the therapeutic potential of piperazine-2,5-dione derivatives reveals a promising landscape of biological activity. This guide offers a comparative analysis of their efficacy in laboratory-based (in vitro) assays versus animal models (in vivo), providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.
The piperazine-2,5-dione core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse therapeutic applications.[1] Derivatives of this versatile structure have been investigated for their potential as anticancer, anti-inflammatory, analgesic, and antimicrobial agents.[1][2][3] Understanding the translation of a compound's performance from a controlled in vitro environment to a complex in vivo system is a critical step in the drug discovery pipeline. This guide synthesizes available data to draw a comparative picture of the efficacy of this class of compounds.
Quantitative Efficacy: A Tale of Two Environments
The following tables summarize the quantitative data from various studies, showcasing the in vitro and in vivo performance of select piperazine-2,5-dione and related piperazine derivatives. It is important to note that a direct comparison of in vitro and in vivo efficacy for the exact same 1-Methylpiperazine-2,5-dione derivative was not available in the reviewed literature. Therefore, this guide presents data for structurally related compounds to illustrate the general trends and challenges in translating in vitro potency to in vivo effectiveness.
Table 1: In Vitro Anticancer Activity of Piperazine Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| A-11 | N-Methylpiperazine derivative | A-549 (Lung) | 5.71 | [4] |
| HCT-116 (Colon) | 4.26 | [4] | ||
| MIAPaCa-2 (Pancreatic) | 31.36 | [4] | ||
| Compound 23 | Vindoline-Piperazine Conjugate | MDA-MB-468 (Breast) | 1.00 | [1] |
| Compound 25 | Vindoline-Piperazine Conjugate | HOP-92 (Lung) | 1.35 | [1] |
| Unnamed | Piperazine derivative | A549 (Lung) | 0.0032 (µg/ml) | [5] |
| SKOV-3 (Ovarian) | 0.0007 (µg/ml) | [5] | ||
| HCT-15 (Colon) | 0.0107 (µg/ml) | [5] | ||
| Compound 101 | Piperazine-linked bisbenzamidine | Pneumocystis carinii | 0.0008 (µg/ml) | [3] |
Table 2: In Vivo Efficacy of Piperazine Derivatives
| Compound ID | Derivative Type | Animal Model | Activity | Key Finding | Reference |
| Compound 2e | Piperazine-2,5-dione analog | Mouse | Antidepressant | 70.2% decrease in immobility duration | [2] |
| Compound 2q | Piperazine-2,5-dione analog | Mouse | Antidepressant | 71.2% decrease in immobility duration | [2] |
| Unnamed | Piperazine derivative | Mouse (Leukemia P388) | Anticancer | T/C value of 218.2% at 200 mg/kg | [5] |
| Compound 101 | Piperazine-linked bisbenzamidine | Mouse (Pneumocystis pneumonia) | Anti-Pneumocystis | Moderate activity at 5-10 mg/kg | [3] |
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for interpreting the data accurately. Below are detailed protocols for the key experiments cited.
In Vitro Assays
1. MTT Cell Viability Assay (for Anticancer Activity)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A-549, HCT-116, and MIAPaCa-2) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 10,000 cells per well and incubated for a period that allows for attachment and growth.
-
Compound Treatment: The cells are then exposed to various concentrations of the test compounds for 48 hours.
-
MTT Addition: After the treatment period, 20 µl of a 2.5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Data Analysis: The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6]
2. Sulforhodamine B (SRB) Assay (for Cytotoxicity Testing)
This assay is another colorimetric method used to determine cell viability by measuring the total cellular protein content.
-
Cell Seeding: Cells are plated in 96-well microtiter plates at an appropriate density.
-
Compound Incubation: The cells are treated with the test compounds for a specified period.
-
Fixation: The cells are then fixed to the plate.
-
Staining: The fixed cells are stained with the Sulforhodamine B dye.
-
Washing: Unbound dye is washed away.
-
Measurement: The protein-bound dye is solubilized, and the absorbance is read to determine the total protein mass, which is proportional to the cell number.[7]
In Vivo Assays
1. Forced Swim Test (for Antidepressant Activity)
This is a common behavioral test used to assess antidepressant-like activity in rodents.
-
Animal Model: Mice are used for this test.
-
Procedure: Each mouse is placed in a cylinder filled with water from which it cannot escape. The duration of immobility (the time the mouse spends floating without making any escape-oriented movements) is recorded over a specific period.
-
Drug Administration: Test compounds are administered to the mice at a specific dose (e.g., 10 mg/kg) before the test.
-
Data Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[2]
2. Carrageenan-Induced Paw Edema Model (for Anti-inflammatory Activity)
This is a widely used model to evaluate the anti-inflammatory activity of new compounds.
-
Animal Model: Rats are typically used for this assay.
-
Procedure: Edema (swelling) is induced in the rat's paw by injecting a solution of carrageenan.
-
Drug Administration: The test compounds are administered at a specific dose (e.g., 50 mg/kg) prior to the carrageenan injection.
-
Measurement: The volume of the paw is measured at different time points after the injection.
-
Data Analysis: A reduction in the paw volume compared to a control group indicates anti-inflammatory activity.
3. Mouse Model of Pneumocystis Pneumonia
This model is used to evaluate the efficacy of antimicrobial agents against Pneumocystis infection.
-
Animal Model: Immunosuppressed mice are used.
-
Infection: The mice are infected with Pneumocystis murina.
-
Drug Administration: The test compounds are administered at various doses (e.g., 5, 10, 20, 40 mg/kg).
-
Efficacy Assessment: The effectiveness of the treatment is determined by quantifying the reduction in the number of Pneumocystis organisms in the lungs of the treated mice compared to untreated controls.[3]
Visualizing the Path from Discovery to Preclinical Testing
The following diagram illustrates a generalized workflow for the screening and evaluation of new chemical entities, highlighting the transition from in vitro to in vivo studies.
Figure 1: A simplified workflow of drug discovery from in vitro screening to in vivo evaluation.
Conclusion
The journey of a this compound derivative from a laboratory curiosity to a potential therapeutic agent is a multi-step process fraught with challenges. The available data indicates that while many derivatives show promising potency in in vitro assays, their efficacy in in vivo models can vary. This discrepancy can be attributed to a multitude of factors including pharmacokinetics (absorption, distribution, metabolism, and excretion), bioavailability, and potential off-target effects within a complex biological system. The presented data underscores the importance of comprehensive preclinical evaluation to identify robust candidates for further development. Future research focused on conducting parallel in vitro and in vivo studies on the same series of this compound derivatives will be invaluable in establishing clearer structure-activity relationships and improving the predictive power of early-stage screening.
References
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Cross-Reactivity Profile of 1-Methylpiperazine-2,5-dione Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-methylpiperazine-2,5-dione scaffold, a cyclic dipeptide, is a privileged structure in medicinal chemistry, serving as the core for compounds targeting a range of biological entities. Understanding the cross-reactivity of these compounds is paramount for developing selective therapeutics and avoiding off-target effects. This guide provides a comparative analysis of the cross-reactivity of two distinct series of compounds based on the piperazine core, supported by experimental data and detailed protocols.
Case Study 1: Opioid Receptor Selectivity of Diketopiperazine (DKP) Analogs
A series of diketopiperazine (DKP) analogs, structurally related to this compound, were evaluated for their binding affinity against mu (µ), delta (δ), and kappa (κ) opioid receptors. The primary goal of these studies was to develop ligands with high selectivity for the kappa opioid receptor (KOR).
Data Summary: Opioid Receptor Binding Affinities
The binding affinities (Ki) of several DKP-based compounds were determined using radioligand binding assays. The data reveals a range of affinities and selectivities for the opioid receptors.
| Compound ID | Structure | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR Selectivity vs MOR | KOR Selectivity vs DOR |
| 2 | 3-(3-methoxybenzyl)-1-methylpiperazine-2,5-dione | 1230 | >10000 | >10000 | >8.1 | >8.1 |
| 27 | 3-(2-iodo-3-methoxybenzyl)piperazine-2,5-dione | 670 | >10000 | >10000 | >14.9 | >14.9 |
| 28 | 3-(2,3-dimethoxybenzyl)-1-methylpiperazine-2,5-dione | 510 | >10000 | >10000 | >19.6 | >19.6 |
| 29 | 3-(3-methoxy-2-methylbenzyl)-1-methylpiperazine-2,5-dione | 890 | >10000 | >10000 | >11.2 | >11.2 |
Data sourced from a study on diketopiperazine and dipeptide analogs as opioid receptor ligands.[1]
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the kappa (KOR), mu (MOR), and delta (DOR) opioid receptors.
Materials:
-
Cell membranes expressing human KOR, MOR, or DOR.
-
Radioligands: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DADLE (for DOR).
-
Test compounds (DKP analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 values to Ki values using the Cheng-Prusoff equation. Primary screening of compounds is often performed at a single high concentration (e.g., 10 µM) to identify initial hits.[1]
Signaling Pathway: Kappa Opioid Receptor (KOR)
Activation of the KOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal activity. The following diagram illustrates the canonical G-protein dependent pathway.
Case Study 2: Enzyme Cross-Reactivity of N-Methyl-Piperazine Chalcones
To illustrate cross-reactivity against different target classes, this section examines a series of N-methyl-piperazine chalcones. While not piperazine-diones, they share the N-methylpiperazine moiety and have been screened for inhibitory activity against key enzymes in the central nervous system.
Data Summary: Enzyme Inhibition
The inhibitory potency (IC50) of N-methyl-piperazine chalcones was assessed against monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and acetylcholinesterase (AChE).
| Compound ID | Structure | MAO-B IC50 (µM) | MAO-A IC50 (µM) | AChE IC50 (µM) | MAO-B Selectivity vs MAO-A |
| 2k | 3-trifluoromethyl-4-fluorinated derivative | 0.71 | 40.0 | 8.10 | 56.3 |
| 2n | 2-fluoro-5-bromophenyl derivative | 1.11 | 17.8 | 4.32 | 16.0 |
| 2o | 2,5-disubstituted derivative | 1.19 | >50 | 3.87 | >42.0 |
Data sourced from a study on N-methyl-piperazine chalcones as dual MAO-B/AChE inhibitors.
Experimental Protocol: Enzyme Inhibition Assays
Objective: To determine the IC50 values of test compounds against MAO-A, MAO-B, and AChE.
General Protocol (Illustrative):
-
Enzyme Preparation: Recombinant human MAO-A, MAO-B, or AChE is used.
-
Reaction Mixture: In a 96-well plate, the enzyme is pre-incubated with various concentrations of the test compound in a suitable buffer.
-
Substrate Addition: The reaction is initiated by adding a specific substrate for each enzyme (e.g., kynuramine for MAOs, acetylthiocholine for AChE) and a reagent that produces a fluorescent or colorimetric signal upon substrate conversion (e.g., Amplex Red for MAOs, Ellman's reagent for AChE).
-
Kinetic Measurement: The change in fluorescence or absorbance is monitored over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: MAO and AChE Inhibition
The therapeutic effect of inhibiting these enzymes stems from the increased availability of key neurotransmitters in the synapse. The following workflow illustrates this general principle.
General Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is essential for evaluating the cross-reactivity of a compound library. The following diagram outlines a typical workflow.
References
Conformational Analysis: 1-Methylpiperazine-2,5-dione vs. Piperazine-2,5-dione
A Comparative Guide for Researchers in Drug Development
The conformational rigidity of the piperazine-2,5-dione (DKP) scaffold, the smallest possible cyclic dipeptide, is a cornerstone of its utility in medicinal chemistry. This inherent structural constraint provides a robust platform for the design of peptidomimetics and other pharmacologically active agents. The introduction of an N-methyl group, as seen in 1-Methylpiperazine-2,5-dione, can significantly alter the conformational landscape of the DKP ring, thereby influencing its biological activity and pharmacokinetic properties. This guide provides a comparative conformational analysis of this compound and its parent compound, piperazine-2,5-dione, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Conformational Parameters
The primary distinguishing feature between piperazine-2,5-dione (cyclo(Gly-Gly)) and this compound (cyclo(Gly-Sar)) is the conformation of the six-membered diketopiperazine ring. While piperazine-2,5-dione predominantly adopts a planar conformation, the introduction of a methyl group on one of the nitrogen atoms in this compound induces a non-planar, boat-like conformation.
| Parameter | Piperazine-2,5-dione (cyclo(Gly-Gly)) | This compound (cyclo(Gly-Sar)) | Reference Compound Data (cyclo(L-Sar-L-Phe)) |
| Ring Conformation | Planar[1] | Predicted Boat Conformation | Boat Conformation |
| Sum of Endocyclic Torsion Angles | ~0° | Expected > 0° | 148.8° |
| Amide Bond Geometry | Trans | Trans | Trans |
| Cα-C' Bond Length | ~1.52 Å | ~1.52 Å | 1.523 Å |
| C'-N Bond Length | ~1.33 Å | ~1.34 Å (Gly-Sar), ~1.35 Å (Sar-Gly) | 1.343 Å (Sar-Phe), 1.348 Å (Phe-Sar) |
| N-Cα Bond Length | ~1.46 Å | ~1.46 Å (Gly), ~1.47 Å (Sar) | 1.461 Å (Phe), 1.472 Å (Sar) |
| N-CH₃ Bond Length | N/A | ~1.47 Å | 1.469 Å |
Experimental Protocols
The conformational analysis of cyclic peptides like piperazine-2,5-diones relies on two primary experimental techniques: X-ray crystallography for solid-state analysis and NMR spectroscopy for solution-state analysis.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Growth: Single crystals of the compound are grown from a supersaturated solution. Common techniques include slow evaporation of the solvent, vapor diffusion (hanging drop or sitting drop), and cooling crystallization.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.
-
Structure Solution: The positions of the atoms in the crystal lattice are determined from the diffraction pattern. This is often the most challenging step and can be accomplished using methods such as direct methods, Patterson methods, or, for larger molecules, isomorphous replacement or anomalous dispersion.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated diffraction intensities.
NMR Spectroscopy
Objective: To determine the conformation and dynamics of a molecule in solution.
Methodology:
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration typically in the millimolar range.
-
Data Acquisition: A series of NMR experiments are performed. For conformational analysis, the most important experiments include:
-
¹H NMR: Provides information on the chemical environment of each proton.
-
¹³C NMR: Provides information on the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent atoms).
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
-
Data Analysis and Structure Calculation:
-
Chemical Shift Analysis: The chemical shifts of protons and carbons, particularly the Cα and Cβ carbons of the amino acid residues, are sensitive to the local conformation.
-
Coupling Constant Analysis: The magnitude of the three-bond coupling constants (³J) can be related to dihedral angles via the Karplus equation.
-
NOE/ROE Restraints: The intensities of NOE or ROE cross-peaks are used to generate distance restraints between protons.
-
Structure Calculation: The experimental restraints (distances and dihedral angles) are used as input for molecular modeling programs to calculate a family of structures consistent with the NMR data.
-
Conformational Equilibrium of this compound
The N-methylation in this compound introduces steric hindrance that favors a non-planar ring conformation. The molecule likely exists in a dynamic equilibrium between two boat conformations.
Caption: Conformational difference between planar piperazine-2,5-dione and the boat conformations of this compound.
Conclusion
The N-methylation of the piperazine-2,5-dione ring in this compound induces a significant conformational change from a planar to a puckered boat-like structure. This alteration in three-dimensional shape can have profound implications for its interaction with biological targets. Understanding these conformational preferences is crucial for the rational design of DKP-based therapeutic agents with optimized activity and pharmacokinetic profiles. The experimental protocols outlined provide a framework for researchers to conduct their own conformational analyses of novel DKP derivatives.
References
Benchmarking 1-Methylpiperazine-2,5-dione Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Methylpiperazine-2,5-dione and its derivatives against established enzyme inhibitors. While direct quantitative inhibitory data for this compound is not extensively available in public literature, this document benchmarks the broader class of piperazine-2,5-dione-containing molecules against known inhibitors of key enzymes. This comparison offers insights into the potential therapeutic applications and enzymatic interactions of this structural class.
Executive Summary
The piperazine-2,5-dione scaffold is a core component of various synthesized compounds that exhibit inhibitory activity against several key enzymes implicated in neurodegenerative diseases and other pathological conditions. This guide focuses on the comparative performance of these derivatives against established inhibitors of Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and the peptide transporter 2 (PEPT2). Due to the limited direct data on this compound, this guide will leverage data from structurally related piperazine derivatives to infer its potential activity and provide a basis for future research.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of various piperazine derivatives and established inhibitors against their respective target enzymes.
Table 1: Inhibition of Monoamine Oxidase B (MAO-B)
| Compound | Type | IC50 (µM) | Ki (µM) |
| Piperazine Derivatives | |||
| N-methyl-piperazine chalcone (2k) | Reversible Competitive | 0.71 | 0.21 |
| N-methyl-piperazine chalcone (2n) | Reversible Competitive | 1.11 | 0.28 |
| Established Inhibitors | |||
| Selegiline | Irreversible | ~0.021 | - |
| Rasagiline | Irreversible | ~0.004 | - |
Table 2: Inhibition of Acetylcholinesterase (AChE)
| Compound | Type | IC50 (µM) |
| Piperazine Derivatives | ||
| N-methyl-piperazine chalcone (2k) | Reversible | 8.10 |
| N-methyl-piperazine chalcone (2n) | Reversible | 4.32 |
| Established Inhibitors | ||
| Donepezil | Reversible | ~0.0067 |
| Galantamine | Reversible | ~0.43 |
Table 3: Inhibition of Butyrylcholinesterase (BChE)
| Compound | Type | IC50 (µM) |
| Piperazine Derivatives | ||
| N-methyl-piperazine chalcone (2o) | Reversible | 1.19–3.87 |
| Established Inhibitors | ||
| Rivastigmine | Reversible | ~0.3 |
| Bambuterol | Reversible | ~0.001 |
Table 4: Inhibition of Peptide Transporter 2 (PEPT2)
| Compound | Type | IC50 (µM) |
| Reference Compound | ||
| This compound | Inhibitor | No data |
| Established Inhibitors | ||
| Colistin | Inhibitor | 11.4 |
| Polymyxin B | Inhibitor | 18.3 |
| Reference Substrate | Km (µM) | |
| Glycylsarcosine (Gly-Sar) | Substrate | ~70 |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below.
Monoamine Oxidase B (MAO-B) Inhibition Assay
Principle: The activity of MAO-B is determined by monitoring the production of hydrogen peroxide (H2O2) from the oxidative deamination of a substrate, such as benzylamine. The H2O2 is then measured using a fluorometric probe (e.g., Amplex Red), which in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent resorufin.
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M sodium phosphate, pH 7.4), MAO-B enzyme solution, substrate solution (benzylamine), and a detection solution containing HRP and a fluorescent probe.
-
Compound Preparation: Dissolve test compounds (including this compound derivatives and reference inhibitors) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions in assay buffer.
-
Assay Execution: In a 96-well black microplate, add the test compound dilutions. Include a no-inhibitor control (vehicle) and a positive control with a known MAO-B inhibitor.
-
Pre-incubation: Add the MAO-B enzyme solution to all wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate and detection solution mixture to all wells.
-
Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) over time.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates in the presence of the test compound to the vehicle control. IC50 values are calculated by fitting the dose-response data to a suitable model.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of cholinesterases based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate.
Procedure:
-
Reagent Preparation: Prepare phosphate buffer (e.g., 0.1 M, pH 8.0), enzyme solution (AChE or BChE), substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide), and DTNB solution.
-
Compound Preparation: Prepare stock solutions and serial dilutions of the test compounds as described for the MAO-B assay.
-
Assay Execution: In a 96-well microplate, add the test compound dilutions, followed by the enzyme solution. Include appropriate controls.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the substrate and DTNB to initiate the reaction.
-
Data Acquisition: Measure the absorbance at 412 nm at multiple time points.
-
Data Analysis: Determine the rate of reaction from the linear portion of the absorbance versus time plot. Calculate the percent inhibition and IC50 values as described previously.
Peptide Transporter 2 (PEPT2) Inhibition Assay
Principle: The inhibitory effect of a compound on PEPT2 is assessed by measuring its ability to reduce the uptake of a radiolabeled or fluorescently tagged PEPT2 substrate (e.g., [3H]Gly-Sar) into cells engineered to express the transporter (e.g., HEK293-PEPT2).
Procedure:
-
Cell Culture: Culture HEK293 cells stably transfected with the human PEPT2 gene.
-
Compound and Substrate Preparation: Prepare solutions of the test compound and the radiolabeled substrate in a suitable transport buffer.
-
Uptake Assay: Seed the HEK293-PEPT2 cells in a multi-well plate. On the day of the assay, wash the cells with transport buffer.
-
Inhibition: Add the test compound at various concentrations to the cells and pre-incubate.
-
Substrate Addition: Add the radiolabeled substrate to initiate the uptake.
-
Termination of Uptake: After a specific incubation time, stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of substrate uptake by the test compound relative to the control (no inhibitor). Calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
A Comparative Guide to the Reproducibility of 1,4-Dimethylpiperazine-2,5-dione Synthesis Protocols
For researchers and professionals in drug development, the synthesis of novel compounds is a foundational step. 1,4-Dimethylpiperazine-2,5-dione, also known as sarcosine anhydride or cyclo(Sar-Sar), is a cyclic dipeptide that can serve as a scaffold in medicinal chemistry. The reproducibility of its synthesis is critical for consistent production and subsequent research. This guide provides a comparative analysis of common synthesis protocols for 1,4-dimethylpiperazine-2,5-dione, focusing on their reproducibility with supporting experimental data.
Comparison of Synthesis Protocols
The synthesis of 1,4-dimethylpiperazine-2,5-dione can be approached through several methods, with varying degrees of reproducibility in terms of yield, purity, and reaction time. Below is a summary of two common protocols: thermal condensation of sarcosine and cyclization of sarcosine methyl ester.
| Parameter | Protocol 1: Thermal Condensation of Sarcosine | Protocol 2: Cyclization of Sarcosine Methyl Ester |
| Starting Material | Sarcosine (N-methylglycine) | Sarcosine Methyl Ester |
| Key Reagents | None (neat) or high-boiling solvent (e.g., ethylene glycol) | Base (e.g., sodium methoxide) |
| Reaction Time | Several hours | 1-3 hours |
| Typical Yield | 50-70% | 70-85% |
| Reported Purity | Moderate to high, requires purification | High, often crystalline product |
| Reproducibility | Moderate | High |
Experimental Protocols
Protocol 1: Thermal Condensation of Sarcosine
This method relies on the direct heating of sarcosine to induce a dehydration and cyclization reaction, forming the diketopiperazine. While straightforward, this method can be sensitive to the precise temperature control and reaction time, which can affect the yield and purity of the final product.
Methodology:
-
Place 20 g of sarcosine in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask in an oil bath to 180-200 °C.
-
Water will begin to distill off as the reaction proceeds.
-
Continue heating for 2-3 hours, or until water is no longer being collected.
-
Allow the reaction mixture to cool to room temperature.
-
The crude product is then purified by recrystallization from ethanol or by sublimation to yield 1,4-dimethylpiperazine-2,5-dione as a white crystalline solid.
Protocol 2: Cyclization of Sarcosine Methyl Ester
This protocol involves the initial conversion of sarcosine to its methyl ester, followed by a base-catalyzed intramolecular cyclization. This two-step process offers greater control over the reaction conditions and generally leads to higher yields and purity, enhancing its reproducibility.
Methodology:
Step 1: Synthesis of Sarcosine Methyl Ester Hydrochloride
-
Suspend 10 g of sarcosine in 100 mL of methanol.
-
Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional 24 hours.
-
Remove the solvent under reduced pressure to obtain sarcosine methyl ester hydrochloride as a white solid.
Step 2: Cyclization to 1,4-Dimethylpiperazine-2,5-dione
-
Dissolve 5 g of sarcosine methyl ester hydrochloride in 50 mL of dry methanol.
-
Add a solution of sodium methoxide in methanol (prepared by dissolving 0.83 g of sodium in 20 mL of methanol) dropwise to the sarcosine methyl ester solution at room temperature.
-
A white precipitate of sodium chloride will form.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter off the sodium chloride and concentrate the filtrate under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent such as ethyl acetate to afford pure 1,4-dimethylpiperazine-2,5-dione.
Visualizing the Synthesis and Comparison Workflow
To better illustrate the processes discussed, the following diagrams, created using the DOT language, depict a generalized synthesis pathway and the logical workflow for comparing the reproducibility of these protocols.
Caption: Generalized synthetic pathways to 1,4-dimethylpiperazine-2,5-dione.
Caption: Logical workflow for comparing the reproducibility of synthesis protocols.
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1-Methylpiperazine-2,5-dione
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of techniques for the structural confirmation of 1-Methylpiperazine-2,5-dione, with a primary focus on X-ray crystallography, alongside nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
While a definitive X-ray crystal structure for this compound is not publicly available, this guide utilizes crystallographic data from its close isomer, 1,4-dimethylpiperazine-2,3-dione, to provide a robust comparison of the methodologies. This approach highlights the strengths and limitations of each technique in unequivocally establishing molecular identity and conformation.
At a Glance: Structural Elucidation Techniques
| Technique | Information Provided | Sample State | Key Advantages |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Crystalline Solid | Provides an unambiguous, high-resolution solid-state structure. |
| NMR Spectroscopy | Connectivity of atoms (1D and 2D NMR), stereochemistry, and solution-state conformation. | Solution | Offers detailed structural information in a biologically relevant medium. |
| Mass Spectrometry | Molecular weight and elemental composition; fragmentation patterns reveal structural motifs. | Gas Phase | High sensitivity, requires minimal sample, and confirms molecular formula. |
X-ray Crystallography: The Gold Standard in Structural Determination
X-ray crystallography offers an unparalleled, high-resolution snapshot of a molecule's arrangement in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined.
Note: As the crystal structure of this compound is not available, the following data is for its isomer, 1,4-dimethylpiperazine-2,3-dione , and serves as a comparative example of the data obtainable from this technique.[1]
Crystallographic Data for 1,4-dimethylpiperazine-2,3-dione
| Parameter | Value |
| Chemical Formula | C₆H₁₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 7.3781(6) Å, b = 8.0050(6) Å, c = 12.1306(8) Å |
| α = 90°, β = 99.767(7)°, γ = 90° | |
| Ring Conformation | Half-chair |
Selected Bond Lengths and Angles for 1,4-dimethylpiperazine-2,3-dione
| Bond | Length (Å) | Angle | Degree (°) |
| C1-C2 | 1.538(3) | O1-C1-N1 | 122.1(2) |
| C1-O1 | 1.221(2) | O2-C2-N2 | 122.3(2) |
| C1-N1 | 1.345(2) | C2-N2-C4 | 123.6(2) |
| C2-O2 | 1.220(2) | C3-N1-C1 | 124.2(2) |
| C2-N2 | 1.347(2) | N1-C3-C4 | 110.1(2) |
| N1-C3 | 1.458(2) | N2-C4-C3 | 110.3(2) |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Colorless plate-like crystals of 1,4-dimethylpiperazine-2,3-dione were obtained by recrystallization from a dichloromethane solution.[1]
-
Data Collection: A suitable crystal was mounted on a goniometer. Data were collected on an Agilent Xcalibur, Atlas, Gemini diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[1]
-
Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were positioned geometrically and refined using a riding model.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be assembled.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.9 | ~35 |
| CO-CH₂-N(CH₃) | ~4.0 | ~50 |
| NH-CH₂-CO | ~3.8 | ~52 |
| C=O (amide) | - | ~168 |
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard.
-
¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired to identify the number of unique proton environments and their splitting patterns, which reveal adjacent protons.
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is obtained to determine the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy (COSY and HSQC):
-
A COSY (Correlation Spectroscopy) experiment is performed to establish proton-proton coupling networks, confirming the connectivity of the methylene groups in the ring.
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment is used to correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.
-
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern observed upon ionization can offer valuable clues about the molecule's structure.
Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
| [M]⁺• | 128.0586 | Molecular Ion |
| [M-CH₃]⁺ | 113 | Loss of the methyl group |
| [M-CO]⁺• | 100 | Loss of a carbonyl group |
| [M-CH₂CO]⁺• | 86 | Loss of a ketene fragment |
| C₃H₅N₂O⁺ | 85 | Fragmentation of the piperazine ring |
| C₂H₄N⁺ | 42 | Cleavage yielding a fragment of the ethylenamine moiety |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the solid or a solution of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound, integrating the three analytical techniques.
References
Safety Operating Guide
Navigating the Disposal of 1-Methylpiperazine-2,5-dione: A Guide to Safety and Compliance
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methylpiperazine-2,5-dione, ensuring the protection of personnel and adherence to regulatory standards.
Immediate Safety and Handling Protocols
This compound is classified as an irritant.[1] Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with the associated hazards. The GHS hazard statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, use a NIOSH-approved respirator.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Chemical Properties and Storage Information
Proper storage is critical to maintaining the stability of this compound and preventing unintended reactions.
| Property | Value | Source |
| CAS Number | 5625-52-5 | [6] |
| Molecular Formula | C5H8N2O2 | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, Sealed in a dry environment | |
| Purity | 95% |
Step-by-Step Disposal Procedure
-
Waste Identification and Classification: Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[9][10]
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[9][11] Plastic containers are often preferred to glass to minimize the risk of breakage.[7]
-
The label must include the full chemical name "this compound," the date of waste generation, the origin (laboratory and principal investigator), and the words "Hazardous Waste."[7] Do not use abbreviations or chemical formulas.[7]
-
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) that is away from general lab traffic and incompatible materials.[9][11]
-
Spill Management:
-
In the event of a spill, contain the material immediately.[12]
-
Absorb the spilled solid with an inert material such as vermiculite or sand.[12]
-
Collect the absorbent material and any contaminated items (e.g., paper towels, PPE) into the designated hazardous waste container.[10][12]
-
Clean the spill area thoroughly.[3]
-
-
Disposal Request:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. This compound | C5H8N2O2 | CID 260137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 5625-52-5 [sigmaaldrich.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. acs.org [acs.org]
- 9. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for Handling 1-Methylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1-Methylpiperazine-2,5-dione (CAS No. 5625-52-5), a heterocyclic compound utilized in various research and development applications. Adherence to these procedures is paramount to ensure personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against these hazards. The following tables outline the recommended PPE for various laboratory operations involving this compound.
Table 1: Glove Selection for Handling this compound
| Glove Material | Suitability for Solid/Powder Handling | Suitability for Solutions (in common lab solvents) | Key Considerations |
| Nitrile | Excellent | Good | Provides good resistance to a range of chemicals, but breakthrough time can vary. It is advisable to use a thicker gauge (>5 mil) for prolonged handling. |
| Latex | Fair | Poor | Not recommended due to potential for allergic reactions and poor resistance to many organic solvents. |
| Butyl Rubber | Excellent | Excellent | Offers superior resistance to a wide range of chemicals, including many organic solvents. Recommended for handling larger quantities or for prolonged exposure. |
| Neoprene | Good | Good | Provides good all-around protection against a variety of chemical hazards. |
Table 2: Respiratory and Eye Protection
| Equipment | Standard | Recommended Usage |
| Safety Goggles | ANSI Z87.1 | Mandatory for all handling procedures. |
| Face Shield | ANSI Z87.1 | Recommended in addition to safety goggles when there is a significant risk of splashes or when handling larger quantities. |
| N95 Respirator | NIOSH-approved | Sufficient for handling small quantities of powder in a well-ventilated area or a chemical fume hood. |
| Half-Mask Respirator with Organic Vapor Cartridges | NIOSH-approved | Recommended when handling larger quantities, when working outside of a fume hood, or if respiratory irritation is experienced. |
| Full-Face Respirator with Organic Vapor Cartridges | NIOSH-approved | Provides a higher level of respiratory and eye protection. Recommended for spill cleanup or emergency situations. |
Experimental Protocol: Safe Handling and Use
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
- Verify that the chemical fume hood has a current certification and is functioning correctly (face velocity typically 80-120 fpm).
- Prepare all necessary labware and solvents before handling the compound.
- Ensure an eyewash station and safety shower are readily accessible and unobstructed.
2. Donning Personal Protective Equipment (PPE):
- Don a lab coat, ensuring it is fully buttoned.
- Put on the selected chemical-resistant gloves (e.g., nitrile or butyl rubber).
- Wear ANSI-approved safety goggles. If a significant splash risk exists, also don a face shield.
- If required by your risk assessment, don the appropriate respiratory protection.
3. Weighing and Dispensing:
- Perform all weighing and dispensing of the solid compound within a chemical fume hood or ventilated enclosure to minimize inhalation exposure.
- Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
- If preparing a solution, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling Procedures:
- Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent (e.g., 70% ethanol), followed by a mild detergent and water.
- Properly dispose of all contaminated consumables (e.g., weighing paper, pipette tips) in a designated hazardous waste container.
- Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield/goggles, and finally the lab coat.
- Wash hands thoroughly with soap and water after removing PPE.
Operational Plan: Spill Cleanup
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
1. Immediate Actions:
- Alert personnel in the immediate area of the spill.
- If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response team.
- For small, manageable spills, ensure you have the appropriate PPE before proceeding.
2. Spill Containment and Cleanup:
- For a solid spill, gently cover it with a damp paper towel to avoid generating dust.
- Carefully scoop the material into a clearly labeled hazardous waste container using a dustpan and brush or other suitable tools.
- For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
- Once absorbed, scoop the material into a labeled hazardous waste container.
3. Decontamination:
- Wipe the spill area with a cloth dampened with a suitable solvent, followed by a detergent and water solution.
- Place all contaminated cleaning materials into the hazardous waste container.
4. Disposal:
- Seal the hazardous waste container and label it with the contents and date.
- Arrange for disposal through your institution's hazardous waste management program.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 3: Waste Disposal Procedures
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (e.g., unused compound, contaminated consumables) | Labeled, sealed, and chemically compatible hazardous waste container. | Incineration at a licensed hazardous waste facility. |
| Liquid Waste (e.g., solutions containing the compound) | Labeled, sealed, and chemically compatible hazardous waste container. | Incineration at a licensed hazardous waste facility. Do not dispose of down the drain. |
| Sharps (e.g., contaminated needles or broken glass) | Puncture-resistant sharps container labeled as hazardous waste. | Follow institutional guidelines for sharps disposal. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
